Aderamastat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O4S/c1-13-3-2-4-14(11-13)12-27-15-5-7-16(8-6-15)28-17-9-10-26-19(17)18-20(24)23-21(25)22-18/h2-11,18H,12H2,1H3,(H2,22,23,24,25) |
InChI Key |
CXEKSVVDMIAMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)SC3=C(OC=C3)C4C(=O)NC(=O)N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Aderamastat: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aderamastat (also known as FP-025) is a potent and selective, orally bioavailable small molecule inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key mediator in inflammatory and fibrotic diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, compiled from publicly available scientific literature and patent documents. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting MMP-12.
Chemical Structure and Properties
This compound is a heterocyclic compound with a molecular formula of C₂₁H₁₈N₂O₄S and a molecular weight of 394.45 g/mol . Its chemical structure is characterized by a central furan ring linked to a hydantoin moiety and a substituted phenylthio group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-[3-[4-[(3-methylphenyl)methoxy]phenyl]sulfanylfuran-2-yl]imidazolidine-2,4-dione |
| SMILES | Cc1cccc(c1)COc2ccc(cc2)Sc3ccoc3C4C(=O)NC(=O)N4 |
| InChIKey | CXEKSVVDMIAMLF-UHFFFAOYSA-N |
| CAS Number | 877176-23-3 |
| Molecular Formula | C₂₁H₁₈N₂O₄S |
| Molecular Weight | 394.45 g/mol |
Source: PubChem CID 67177374
Synthesis Pathway
The synthesis of this compound can be accomplished through a multi-step process as outlined in patent literature. The key steps involve the formation of the substituted thiophenol, followed by its reaction with a furan derivative, and subsequent construction of the hydantoin ring.
A plausible synthetic route is depicted below:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols based on standard organic chemistry methodologies and information inferred from patent literature. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.
Step 1: Synthesis of 4-((3-Methylbenzyl)oxy)thiophenol (Intermediate A)
To a solution of 4-hydroxythiophenol in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of 3-methylbenzyl chloride. The reaction mixture is then heated to reflux and monitored by TLC until completion. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield 4-((3-methylbenzyl)oxy)thiophenol.
Step 2: Synthesis of 3-Bromofuran-2-carbaldehyde (Intermediate B)
Furan-2-carbaldehyde is dissolved in a suitable solvent like dichloromethane. The solution is cooled to 0°C, and a solution of bromine in the same solvent is added dropwise while maintaining the temperature. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-bromofuran-2-carbaldehyde, which may be used in the next step without further purification.
Step 3: Synthesis of 3-((4-((3-Methylbenzyl)oxy)phenyl)thio)furan-2-carbaldehyde (Intermediate C)
Intermediate A and Intermediate B are dissolved in a polar aprotic solvent such as DMF. A base, for example, potassium carbonate, is added, and the reaction mixture is stirred at an elevated temperature. The progress of the reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the desired aldehyde.
Step 4: Synthesis of this compound
To a solution of Intermediate C in a mixture of ethanol and water, potassium cyanide and ammonium carbonate are added. The reaction vessel is sealed and heated. The reaction is monitored for the formation of the hydantoin ring. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to give this compound. Further purification can be achieved by recrystallization.
Biological Activity and Quantitative Data
This compound is a highly selective inhibitor of MMP-12. The inhibitory activity of this compound and its selectivity over other matrix metalloproteinases are crucial for its therapeutic potential and safety profile.
Table 2: In Vitro Inhibitory Activity of this compound against various MMPs
| MMP Subtype | IC₅₀ (nM) |
| MMP-12 | Data not publicly available |
| MMP-1 | Data not publicly available |
| MMP-2 | Reported to have 90-fold selectivity for MMP-12 over MMP-2 |
| MMP-3 | Data not publicly available |
| MMP-7 | Data not publicly available |
| MMP-8 | Data not publicly available |
| MMP-9 | Data not publicly available |
| MMP-13 | Data not publicly available |
| MMP-14 | Data not publicly available |
Note: Specific IC₅₀ values are not consistently reported in publicly accessible literature. The available information highlights its high selectivity for MMP-12.
MMP-12 Inhibition Assay Protocol
A generic protocol for assessing the inhibitory activity of compounds against MMP-12 is provided below. This is a representative method, and specific details may vary between laboratories.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant MMP-12.
Materials:
-
Human recombinant catalytic domain of MMP-12
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (MMP-12 with substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add the human recombinant MMP-12 to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) over time using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for MMP-12 inhibition assay.
Pharmacokinetic Properties
Pharmacokinetic data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical and clinical studies have provided insights into the pharmacokinetic profile of this compound.
Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route | Species | Value |
| Tₘₐₓ (h) | Oral | Mouse | Data not publicly available |
| Cₘₐₓ (ng/mL) | Oral | Mouse | Data not publicly available |
| AUC (ng·h/mL) | Oral | Mouse | Data not publicly available |
| t₁/₂ (h) | Oral | Mouse | Data not publicly available |
| Bioavailability (%) | Oral | Mouse | Data not publicly available |
Conclusion
This compound is a promising selective MMP-12 inhibitor with a well-defined chemical structure. The synthesis of this molecule involves a convergent strategy, combining key intermediates to construct the final complex structure. Its high selectivity for MMP-12 suggests a favorable therapeutic window for the treatment of various inflammatory and fibrotic diseases. Further disclosure of detailed quantitative biological and pharmacokinetic data will be crucial for its continued development and clinical translation. This guide provides a foundational understanding for researchers in the field of MMP-12 inhibition.
The Unfolding Story of Aderamastat (FP-025): A Selective MMP-12 Inhibitor for Immuno-Fibrotic Diseases
An In-depth Technical Guide on the Discovery and Development of a Novel Therapeutic Agent
Executive Summary
Aderamastat (FP-025) is a novel, orally active, and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12) developed by Foresee Pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of FP-025 for the treatment of inflammatory and fibrotic diseases, with a primary focus on allergic asthma. The document details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines experimental protocols, and visualizes the underlying scientific rationale and developmental workflow.
Introduction: The Rationale for Targeting MMP-12
Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase predominantly secreted by activated macrophages. It plays a crucial role in extracellular matrix remodeling.[1][2] Elevated levels of MMP-12 are implicated in the pathogenesis of various inflammatory and fibrotic diseases, including asthma and chronic obstructive pulmonary disease (COPD).[2][3] In the context of allergic asthma, MMP-12 contributes to airway inflammation, hyperresponsiveness, and tissue remodeling.[4][5] Its activity is associated with the accumulation of inflammatory cells such as eosinophils and neutrophils in the airways.[5] The development of a selective MMP-12 inhibitor like this compound (FP-025) represents a targeted therapeutic strategy to modulate these pathological processes.[4]
Discovery and Preclinical Development
Compound Discovery and Optimization
While specific details regarding the initial discovery and lead optimization of FP-025 are proprietary to Foresee Pharmaceuticals, the development of a highly selective, non-hydroxamate inhibitor of MMP-12 was a key objective.[4] FP-025 exhibits 90-fold selectivity for MMP-12 over its closest family member, MMP-2, and two to three orders of magnitude selectivity over seven other MMPs, highlighting its targeted mechanism of action.[4]
Preclinical Efficacy in a Murine Model of Allergic Asthma
The efficacy of FP-025 was evaluated in a house dust mite (HDM)-sensitized mouse model of allergic asthma.[4][5]
C57BL/6J mice were sensitized with intranasal administration of house dust mite (HDM) extract. Following sensitization, mice were treated daily for seven days with oral doses of FP-025 (ranging from 10-100 mg/kg) or intraperitoneal prednisone (5 mg/kg) as a positive control.[4][5] Airway hyperresponsiveness (AHR), bronchoalveolar lavage (BAL) fluid cell counts, lung histopathology, and MMP-12 expression were assessed.[4]
Oral administration of FP-025 demonstrated a dose-dependent attenuation of key features of allergic asthma in the murine model:
-
Airway Hyperresponsiveness (AHR): FP-025 at 100 mg/kg significantly abrogated AHR to a similar extent as prednisone.[4]
-
Airway Inflammation: The highest dose of FP-025 significantly reduced the total number of inflammatory cells in the BAL fluid, including eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes.[4]
-
Lung Histopathology: FP-025 treatment reduced peri-bronchial and peri-arterial cellular infiltrates, decreased lung fibrosis (as assessed by α-SMA staining), and mucus production (as assessed by PAS staining).[4]
-
MMP-12 Expression: FP-025 markedly reduced the expression of MMP-12 in bronchial epithelial cells and the levels of MMP-12 in both BAL fluid and lung parenchyma.[4]
These preclinical results provided a strong rationale for advancing FP-025 into clinical development for allergic asthma.
Clinical Development
Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers
Two randomized, double-blind, placebo-controlled Phase 1 studies were conducted in healthy subjects to evaluate the safety, tolerability, and pharmacokinetics of FP-025.
-
Single Ascending Dose (SAD) Study (NCT02238834): Evaluated single oral doses of FP-025 from 50 mg to 800 mg. Two formulations were tested: neat FP-025 in a capsule (API-in-Capsule) and an amorphous solid dispersion in a capsule (ASD-in-Capsule).
-
Multiple Ascending Dose (MAD) Study (NCT03304964): Administered multiple oral doses of the ASD-in-Capsule formulation at 100 mg, 200 mg, and 400 mg twice daily for 8 days. A food-effect evaluation was also included.
The pharmacokinetic data from the Phase 1 studies are summarized below:
| Formulation | Dose Range (SAD) | Key Pharmacokinetic Findings |
| API-in-Capsule | 50 - 800 mg | Low systemic exposure. |
| ASD-in-Capsule | 50 - 800 mg | Dose-dependent increase in exposure. Greater-than-dose-proportional increase at doses ≤ 100 mg and less than proportional at higher doses. The elimination half-life (t1/2) was approximately 6 to 8 hours. |
| ASD-in-Capsule (MAD) | 100 - 400 mg BID | Accumulation of approximately 1.7-fold was observed after multiple dosing. Food intake delayed the rate of absorption but did not affect the extent of absorption. |
FP-025 was generally well-tolerated in both the SAD and MAD studies. Only one adverse event was reported in the 800 mg API-in-Capsule group, and seven adverse events were reported across the MAD groups. All adverse events were considered mild in severity.
Phase 2a: Proof-of-Concept in Allergic Asthma
A Phase 2a, randomized, double-blind, placebo-controlled, 2-way crossover study (NCT03858686) was conducted to assess the efficacy of FP-025 in patients with mild, stable, house dust mite (HDM)-allergic asthma with blood eosinophilia.[6][7]
A total of 29 subjects were enrolled, yielding 19 evaluable subjects.[7] The study consisted of two 12-day treatment periods separated by a washout period of at least 3 weeks.[6][7] Subjects received either FP-025 (400 mg BID) or a matching placebo in a randomized crossover fashion.[7] An allergen challenge with HDM was performed on day 11 of each treatment period.[8]
Key Inclusion Criteria: [6][8]
-
Male and female subjects aged 18-55 years.
-
Diagnosed with stable, mild asthma according to GINA guidelines.
-
FEV1 ≥70% of predicted.
-
Blood eosinophils ≥150 cells/μL.
-
Confirmed HDM allergy.
-
Demonstrated a late asthmatic response (LAR) to HDM at screening.
Primary Endpoint: [7]
-
The effect of FP-025 versus placebo on the allergen-induced late asthmatic response (LAR), defined as the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-allergen challenge (AUC3-8h).
Secondary and Exploratory Endpoints: [8]
-
Safety and pharmacokinetics.
-
Impulse Oscillometry (IOS), PC20 methacholine, fractional exhaled nitric oxide (FeNO), and blood eosinophils.
-
Various pro-inflammatory biomarkers.
The study demonstrated a statistically significant benefit of FP-025 over placebo in reducing the late asthmatic response. A notable carry-over effect of FP-025 was observed, suggesting a persistent therapeutic effect.[7] The primary endpoint was analyzed using three different statistical methods due to this carry-over effect.[7]
| Analysis Method | FP-025 Group (Mean AUC3-8h) | Placebo Group (Mean AUC3-8h) | p-value |
| Sequence Analysis (Placebo in Period 1 vs. FP-025 in Period 2, N=8) | -84.005 | -113.429 | 0.0161 |
| Period 1 Analysis (FP-025 vs. Placebo, N=11 and N=8 respectively) | -79.443 | -113.429 | 0.1302 |
| Mixed Effects Model ANOVA (FP-025 Periods 1 & 2 vs. Placebo Period 1, N=19 and N=8) | -81.358 | -113.429 | 0.0149 |
Two of the three analysis methods showed a statistically significant improvement with FP-025 compared to placebo.[7] The analysis of Period 1 data, while not reaching statistical significance, showed a positive trend in favor of FP-025.[7]
Mechanism of Action and Signaling Pathway
FP-025 exerts its therapeutic effect through the selective inhibition of MMP-12. In allergic asthma, inhaled allergens trigger an inflammatory cascade. Alveolar macrophages, when activated, release MMP-12, which contributes to tissue remodeling, inflammation, and fibrosis.[1][9] MMP-12 can cleave various extracellular matrix components and also activate other signaling molecules. By inhibiting MMP-12, FP-025 is believed to interfere with these downstream pathological processes, leading to a reduction in airway inflammation and hyperresponsiveness.
Caption: Mechanism of action of this compound (FP-025) in allergic asthma.
Development History and Future Directions
The development of this compound (FP-025) follows a structured path from preclinical research to clinical validation.
Caption: Development workflow of this compound (FP-025).
The positive results from the Phase 2a proof-of-concept study in allergic asthma support the continued development of FP-025. Foresee Pharmaceuticals has indicated that future development will focus on rare immune-fibrotic diseases.
Conclusion
This compound (FP-025) is a promising, selective MMP-12 inhibitor with a well-defined mechanism of action and a favorable safety and pharmacokinetic profile. Preclinical studies demonstrated its efficacy in a relevant animal model of allergic asthma, and a Phase 2a proof-of-concept study has provided clinical evidence of its therapeutic potential in patients. The data gathered to date strongly support the continued investigation of this compound for the treatment of allergic asthma and other inflammatory and fibrotic conditions. Further clinical studies will be crucial to fully elucidate its efficacy and safety in broader patient populations and to establish its role in the therapeutic landscape of immuno-fibrotic diseases.
References
- 1. MMP-12 Inhibitors Inverse Eosinophilic Inflammation-Mediated Bronchial Fibrosis in Murine Models of Pulmonary Airway Obstruction [mdpi.com]
- 2. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foreseepharma.com [foreseepharma.com]
- 4. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. foreseepharma.com [foreseepharma.com]
- 8. foreseepharma.com [foreseepharma.com]
- 9. Matrix Metalloproteinase 12-Deficiency Augments Extracellular Matrix Degrading Metalloproteinases and Attenuates IL-13–Dependent Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Aderamastat as a Selective MMP-12 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aderamastat (FP-025) is a first-in-class, orally active, and highly selective non-hydroxamate inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12, also known as macrophage elastase, is a key modulator in inflammatory and fibrotic diseases, playing a significant role in the pathophysiology of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical and clinical data. It details the quantitative parameters of its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Introduction to this compound and its Target: MMP-12
Matrix metalloproteinase-12 is a zinc-dependent endopeptidase primarily secreted by macrophages.[3] It is implicated in the breakdown of extracellular matrix components, particularly elastin. Upregulation of MMP-12 is associated with the pathogenesis of various inflammatory and fibrotic diseases.[1][2] In respiratory diseases, MMP-12 contributes to airway remodeling, inflammation, and the degradation of lung tissue.[3]
This compound has been developed by Foresee Pharmaceuticals as a targeted therapy to inhibit the enzymatic activity of MMP-12, thereby mitigating its pathological effects.[2][4] Clinical trials have evaluated its safety and efficacy in conditions like allergic asthma.[3][5]
Mechanism of Action
This compound functions as a potent and selective inhibitor of MMP-12. Its inhibitory action is attributed to its specific binding to the active site of the MMP-12 enzyme, preventing it from cleaving its substrates. This targeted inhibition modulates downstream inflammatory and fibrotic processes.
Signaling Pathways Modulated by this compound
MMP-12 is involved in complex signaling cascades that promote inflammation and fibrosis. This compound, by inhibiting MMP-12, is proposed to interfere with these pathways. The diagram below illustrates the putative mechanism of action.
Quantitative Data
This compound is characterized by its high selectivity for MMP-12. Preclinical data indicates that it is approximately 90-fold more selective for MMP-12 than for MMP-2 and two to three orders of magnitude more selective against seven other MMP family members.[6][7] While a comprehensive panel of IC50 values is not publicly available, the known selectivity highlights its targeted mechanism of action.
Table 1: this compound (FP-025) In Vitro Selectivity
| MMP Target | Selectivity vs. MMP-12 | IC50/Ki | Reference |
| MMP-12 | - | Potent Inhibition | [6][7] |
| MMP-2 | ~90-fold less potent | Not specified | [6][7] |
| Other MMPs (7) | 100 to 1000-fold less potent | Not specified | [6][7] |
Table 2: this compound (FP-025) In Vivo Efficacy in a Murine Asthma Model
| Parameter | Treatment Group | Dose | Result | Reference |
| Airway Hyperresponsiveness (AHR) | This compound | 100 mg/kg | Significant abrogation, similar to prednisone | [8] |
| Total BAL Cells | This compound | 100 mg/kg | Significant reduction, comparable to prednisone | [8] |
| BAL Eosinophils, Neutrophils, Macrophages, Dendritic Cells, B Lymphocytes, CD4+ T Lymphocytes | This compound | 100 mg/kg | Significant reduction | [8] |
| Fibrosis (α-SMA stain) | This compound | 100 mg/kg | Reduction | [7] |
| Mucus Production (PAS stain) | This compound | 100 mg/kg | Reduction | [7] |
| MMP-12 Levels in BAL and Lung Parenchyma | This compound | Dose-dependent | Efficient reduction | [7] |
Experimental Protocols
In Vitro MMP-12 Inhibition Assay (Fluorometric)
The inhibitory activity of this compound on MMP-12 was likely determined using a fluorometric assay. The following is a generalized protocol based on commercially available kits.
Protocol Steps:
-
Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in assay buffer to create a range of test concentrations.
-
Enzyme and Substrate Preparation: Recombinant human MMP-12 enzyme and a fluorogenic peptide substrate are diluted to their working concentrations in assay buffer.
-
Assay Plate Setup: The various concentrations of this compound are added to the wells of a 96-well microplate. Control wells containing buffer and a known MMP-12 inhibitor are also included.
-
Enzyme Addition and Incubation: The diluted MMP-12 enzyme is added to the wells containing this compound and controls. The plate is incubated for a defined period to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation and Measurement: The fluorogenic substrate is added to all wells to start the enzymatic reaction. The increase in fluorescence, resulting from the cleavage of the substrate by active MMP-12, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition for each this compound concentration is calculated relative to the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
In Vivo House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
The efficacy of this compound in a relevant disease model was assessed using a house dust mite (HDM)-induced allergic asthma model in mice.
Protocol Steps:
-
Animal Model: C57BL/6J mice are typically used for this model.
-
Sensitization and Challenge: Mice are sensitized with an intranasal administration of house dust mite (HDM) extract. This is followed by a series of intranasal challenges with HDM to induce an allergic asthma phenotype, characterized by airway inflammation and hyperresponsiveness.[8]
-
Treatment: this compound is administered orally to the mice, typically on a daily basis for a specified duration (e.g., 7 days) during the challenge phase.[8] A vehicle control group and a positive control group (e.g., treated with a corticosteroid like prednisone) are included. Doses ranging from 10 to 100 mg/kg have been evaluated.[8]
-
Efficacy Assessment: Following the treatment period, various endpoints are assessed to determine the efficacy of this compound:
-
Airway Hyperresponsiveness (AHR): Measured in response to a bronchoconstrictor agent (e.g., methacholine).
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histopathology: Examination of lung tissue sections for signs of inflammation, fibrosis (e.g., using α-SMA staining), and mucus production (e.g., using PAS staining).[7]
-
Biomarker Analysis: Measurement of MMP-12 levels and other relevant cytokines and chemokines in BALF and lung homogenates.[7]
-
Conclusion
This compound is a promising, highly selective, oral MMP-12 inhibitor with demonstrated efficacy in preclinical models of allergic asthma. Its mechanism of action, centered on the targeted inhibition of MMP-12, offers a novel therapeutic approach for inflammatory and fibrotic respiratory diseases. The available data supports its potential to reduce airway inflammation, hyperresponsiveness, and remodeling. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in patient populations.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. foreseepharma.com [foreseepharma.com]
- 6. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Foresee Pharmaceuticals Receives the Second Positive Recommendation from DSMB to Continue the Casppian Study, a Phase 3 Clinical Trial of Leuprolide (FP-001) Injectable Emulsion for the Treatment of Central Precocious Puberty [prnewswire.com]
role of MMP-12 in inflammatory disease pathophysiology
An In-depth Technical Guide on the Core Role of MMP-12 in Inflammatory Disease Pathophysiology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages. Initially characterized by its potent elastolytic activity, MMP-12 is now recognized as a critical multifaceted modulator in the pathophysiology of numerous inflammatory diseases. Its role extends beyond simple extracellular matrix (ECM) degradation to encompass the regulation of inflammatory cell migration, cytokine and chemokine processing, and direct influence on signaling pathways that govern both the progression and resolution of inflammation. Upregulated in conditions such as Chronic Obstructive Pulmonary Disease (COPD), asthma, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD), MMP-12 activity is intricately linked to tissue remodeling, immune cell infiltration, and disease severity.[1][2][3] This guide provides a comprehensive technical overview of MMP-12's function, regulation, and signaling in key inflammatory diseases, summarizes quantitative data, details relevant experimental protocols, and presents its potential as a therapeutic target.
Introduction to Matrix Metalloproteinase-12 (MMP-12)
MMP-12 is a member of the matrix metalloproteinase family, a group of enzymes essential for ECM remodeling in both physiological and pathological states.[4] It is predominantly produced by activated macrophages in response to inflammatory stimuli, although other cells like airway smooth muscle cells and epithelial cells can also be sources.[5][6]
Key Characteristics:
-
Primary Substrates: MMP-12 exhibits broad substrate specificity. Its primary target is elastin, a crucial component of elastic tissues like the lungs and arteries.[2][4] It also degrades other ECM components, including type IV collagen, fibronectin, laminin, vitronectin, and proteoglycans.[4]
-
Pro-enzyme Activation: Like other MMPs, MMP-12 is secreted as an inactive zymogen (pro-MMP-12) and requires proteolytic cleavage for activation. This activation can be mediated by other proteases, such as plasmin or other MMPs, in the extracellular space.
-
Immunomodulatory Functions: Beyond ECM degradation, MMP-12 processes a range of bioactive molecules. It can activate other MMPs (e.g., MMP-2 and MMP-3), release cell-surface cytokines like TNF-α, and cleave chemokines, thereby modulating the inflammatory microenvironment.[4][5][6]
Role of MMP-12 in Specific Inflammatory Diseases
MMP-12 has been implicated as a key pathogenic factor in several chronic inflammatory disorders.
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, particularly emphysema, MMP-12 is a central player.[7] Cigarette smoke, the primary risk factor for COPD, induces the recruitment of macrophages to the lungs and stimulates their production of MMP-12.[6][8]
-
Pathogenic Actions:
-
Elastin Degradation: MMP-12-mediated degradation of elastin in the alveolar walls leads to the loss of lung elasticity and the airspace enlargement characteristic of emphysema.[2][8]
-
Inflammation Amplification: MMP-12 is not just a structural proteinase; it actively drives inflammation.[7] It can generate elastin fragments that are chemotactic for monocytes, creating a positive feedback loop that recruits more macrophages.[8] Studies have shown that instilling recombinant MMP-12 into mouse airways induces significant recruitment of neutrophils and macrophages.[3]
-
Animal Model Evidence: Studies using knockout mice have provided definitive evidence for its role. Mmp12-/- mice are protected from the development of cigarette smoke-induced emphysema, a phenotype linked to a marked decrease in lung macrophage accumulation.[7][8]
-
Asthma
In asthma, MMP-12 is associated with airway inflammation and remodeling.[5] Increased levels of MMP-12 are found in the sputum of asthmatic patients and correlate with disease severity.[1][9]
-
Pathogenic Actions:
-
Airway Remodeling: By degrading ECM proteins, MMP-12 contributes to the structural changes in the airways known as remodeling.[5]
-
Inflammatory Cell Recruitment: MMP-12 facilitates the migration of inflammatory cells, contributing to chronic airway inflammation.[5]
-
Adaptive Immunity: Recent evidence suggests MMP-12 supports the formation of pulmonary B cell follicles and local antibody responses during allergic airway disease, highlighting a role in adaptive immunity.[10]
-
Genetic Association: A common genetic variant in the MMP12 gene (rs652438) is associated with greater asthma severity and an increased risk of exacerbations.[11]
-
Rheumatoid Arthritis (RA)
RA is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Macrophages are abundant in the inflamed synovial tissue (pannus) and are a major source of MMP-12.[4][12]
-
Pathogenic Actions:
-
Cartilage and Bone Destruction: MMP-12 can directly degrade components of the joint's extracellular matrix.[4] It can also indirectly contribute to destruction by activating other MMPs, such as MMP-3.[4]
-
Promotion of Inflammation: Overexpression of MMP-12 in macrophages in animal models leads to increased synovial thickening, pannus formation, and cartilage destruction, mimicking features of RA.[4]
-
Contradictory Roles: Interestingly, some studies suggest a protective, anti-inflammatory role for MMP-12 in arthritis. In collagen-induced arthritis models, Mmp12-/- mice developed more severe and unresolved synovitis with massive neutrophil infiltration.[13][14][15] This suggests MMP-12 may also be involved in dampening inflammatory pathways and promoting the resolution of inflammation, possibly by inactivating neutrophil chemoattractants.[13][14]
-
Inflammatory Bowel Disease (IBD)
In IBD, which includes Crohn's disease and ulcerative colitis, increased MMP-12 expression is reported in the inflamed intestinal mucosa.[16][17]
-
Pathogenic Actions:
-
Epithelial Barrier Dysfunction: IBD is characterized by a loss of epithelial barrier function. MMP-12 promotes the transmigration of macrophages across the intestinal epithelial tight junctions.[16][18] This process involves the degradation of basement membrane components like laminin and compromises the barrier, exacerbating inflammation.[16][18]
-
Macrophage Migration: The migratory capacity of macrophages is dependent on MMP-12, allowing these inflammatory cells to infiltrate mucosal tissue.[19][20]
-
Disease Severity: In mouse models of dextran sodium sulphate (DSS)-induced colitis, Mmp12-/- mice show significantly attenuated disease severity, reduced macrophage infiltration, and preserved intestinal barrier function.[16][18]
-
Molecular Mechanisms and Signaling Pathways
The expression and activity of MMP-12 are tightly regulated by a network of signaling pathways initiated by pro-inflammatory cytokines.
Upstream Regulation of MMP-12 Expression
Several inflammatory factors up-regulate MMP-12 expression in cells like macrophages and airway smooth muscle cells.[4]
-
Key Inducers: Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and Monocyte Chemoattractant Protein-1 (MCP-1).[4][21]
-
Key Inhibitors: Transforming growth factor-β (TGF-β) and corticosteroids (e.g., dexamethasone) can suppress MMP-12 expression.[4][5]
-
Signaling Cascades: The induction of MMP-12 by cytokines like IL-1β involves several kinase pathways, including the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and Phosphatidylinositol 3-kinase (PI3-K) pathways.[5] These cascades converge on transcription factors like Activator protein-1 (AP-1) to drive MMP-12 gene expression.[5] In macrophages, the JAK/STAT and AMPK-mTOR metabolic pathways also play a crucial role in regulating MMP-12 transcription.[19]
Caption: Upstream signaling pathways regulating MMP-12 expression.
Downstream Effects of MMP-12 Activity
Once activated, MMP-12 mediates a variety of downstream effects that propagate inflammation and tissue damage.
-
ECM Degradation: Leads to tissue remodeling and the generation of bioactive matrix fragments.[4]
-
Cell Proliferation & Migration: Downregulation of MMP-12 in macrophages has been shown to decrease their proliferation and the secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) through modulation of the ERK/P38 MAPK pathway.[22]
-
Cytokine Regulation: MMP-12 can cleave and inactivate IFN-γ, potentially altering the immune response. It also contributes to the release of TNF-α.[6][23] In macrophages, pharmacological inhibition of MMP-12 can abolish the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6).[19]
References
- 1. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of matrix metalloproteinases (MMPs) in the pathophysiology of chronic obstructive pulmonary disease (COPD): a therapeutic role for inhibitors of MMPs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage elastase (MMP-12): a pro-inflammatory mediator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and regulation of matrix metalloproteinase-12in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of increased expression of macrophage elastase (matrix metalloproteinase 12) with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Macrophage matrix metalloproteinase-12 dampens inflammation and neutrophil influx in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. clinmedjournals.org [clinmedjournals.org]
- 18. Matrix Metalloproteinase MMP-12 Promotes Macrophage Transmigration Across Intestinal Epithelial Tight Junctions and Increases Severity of Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RNA Expression of MMP12 Is Strongly Associated with Inflammatory Bowel Disease and Is Regulated by Metabolic Pathways in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mmp12 Is Translationally Regulated in Macrophages during the Course of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MMP-12 regulates proliferation of mouse macrophages via the ERK/P38 MAPK pathways during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Preclinical Pharmacology of Aderamastat (FP-025): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is an orally active, small molecule, and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12, a key immune-fibrotic modulator secreted by macrophages, plays a significant role in the pathophysiology of various inflammatory and fibrotic diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7] This technical guide provides a comprehensive summary of the preclinical pharmacology of this compound, focusing on its mechanism of action, in-vivo efficacy data, and the experimental protocols used in its evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effect through the selective inhibition of MMP-12.[1][2][3] MMP-12 is instrumental in tissue remodeling and the modulation of inflammatory responses.[5][6][7] In pathological states, such as allergic asthma, the expression and activity of MMP-12 are upregulated. This enzyme is secreted by macrophages and influences the biology of macrophages, neutrophils, and lung epithelial cells.[5][6][7] The signaling cascade leading to MMP-12 production often involves Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are known to stimulate macrophages.[8][9] By inhibiting MMP-12, this compound disrupts this pathway, leading to a reduction in inflammation and fibrosis.
In-Vivo Preclinical Efficacy
The primary preclinical model used to evaluate the efficacy of this compound is the house dust mite (HDM)-sensitized mouse model of allergic asthma.[1][4][5][6] This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), inflammation, and airway remodeling.
Summary of In-Vivo Effects in an Allergic Asthma Mouse Model
| Parameter | Effect of this compound (10-100 mg/kg, p.o.) | Reference |
| Airway Hyperresponsiveness (AHR) | Dose-dependently and significantly attenuated. At 100 mg/kg, the effect was comparable to 5 mg/kg of prednisone. | [1][10] |
| Airway Inflammation (BALF) | Significantly reduced the total number of inflammatory cells. | [1] |
| Eosinophils | Significantly reduced. | [1] |
| Neutrophils | Significantly reduced. | [1] |
| Macrophages | Significantly reduced. | [1] |
| Dendritic Cells (inflammatory-migratory) | Significantly reduced. | [1] |
| B Lymphocytes | Significantly reduced. | [1] |
| CD4+ T Lymphocytes | Significantly reduced. | [1] |
| Lung Histopathology | ||
| Cellular Infiltrates | Dose-dependent reduction in peri-bronchial and peri-arterial infiltrates. | [1] |
| Fibrosis (α-SMA stain) | Decreased. | [1] |
| Mucus Production (PAS stain) | Decreased. | [1] |
| MMP-12 Levels | ||
| Lung Tissue Expression | Highly reduced in bronchial epithelial cells. | [1][10] |
| BALF and Lung Parenchyma | Dose-dependently reduced levels. | [1][10] |
| Safety | No behavioral or physical signs of discomfort, and no differences in body weight were observed. | [1][10] |
Experimental Protocols
House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
The in-vivo efficacy of this compound was assessed using a well-established model of allergic asthma induced by house dust mite (HDM) sensitization in C57BL/6J mice.[1][10]
Experimental Workflow:
Methodology:
-
Animal Model: C57BL/6J mice were used for this study.[1]
-
Sensitization: Mice were sensitized with house dust mite (HDM) extract administered intranasally to induce an allergic asthma phenotype.[1][10]
-
Treatment Groups:
-
Endpoint Measurements:
-
Airway Hyperresponsiveness (AHR): AHR was assessed to measure the degree of airway constriction in response to a stimulus.[1][10]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF was collected to quantify the number and type of inflammatory cells, including eosinophils, neutrophils, macrophages, dendritic cells, and lymphocytes.[1]
-
Lung Histopathology: Lung tissue was collected and stained to evaluate cellular infiltrates (Hematoxylin and Eosin), fibrosis (alpha-smooth muscle actin, α-SMA), and mucus production (Periodic acid-Schiff, PAS).[1]
-
MMP-12 Expression and Levels: The expression of MMP-12 in bronchial epithelial cells and the levels of MMP-12 in BALF and lung parenchyma were measured.[1][10]
-
Conclusion
The preclinical data for this compound (FP-025) strongly support its potential as a therapeutic agent for allergic asthma and other inflammatory and fibrotic diseases. Its selective inhibition of MMP-12 leads to a significant reduction in airway hyperresponsiveness, inflammation, and airway remodeling in a well-established in-vivo model of allergic asthma. The dose-dependent efficacy and favorable safety profile observed in these preclinical studies have provided a solid foundation for its continued clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 6. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 7. Foresee Pharmaceuticals Announces Preliminary Results from a Phase 1 Clinical Trial, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of Linvemastat (FP-020), a Novel and Selective MMP-12 Inhibitor. [prnewswire.com]
- 8. Frontiers | Histamine and Th2 cytokines independently and synergistically upregulate MMP12 expression in human M2 macrophages [frontiersin.org]
- 9. Histamine and Th2 cytokines independently and synergistically upregulate MMP12 expression in human M2 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
in vivo characterization of Aderamastat
An In-Depth Technical Guide to the In Vivo Characterization of Aderamastat (FP-025)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as FP-025) is an orally active, potent, and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12, a macrophage-secreted elastase, is a key mediator in the pathophysiology of inflammatory and fibrotic respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its inhibition represents a novel therapeutic strategy to mitigate airway inflammation, hyperresponsiveness, and tissue remodeling. This document provides a comprehensive technical overview of the , summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism and study designs.
Mechanism of Action: MMP-12 Inhibition
MMP-12 plays a central role in tissue remodeling, inflammation, and fibrosis.[2] Secreted by activated macrophages in response to allergens or smoke, MMP-12 degrades extracellular matrix components like elastin.[3] Furthermore, it modulates the activity of other proteases and cytokines, contributing to the recruitment of inflammatory cells (neutrophils, eosinophils) and promoting fibrotic processes, potentially through complex interactions with the IL-13 pathway.[1][4][5] this compound selectively inhibits MMP-12, thereby blocking these downstream pathological effects.[1]
References
- 1. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting matrix metalloproteinase 12: its role in pathophysiology of asthma and related pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage metalloelastase (MMP-12) as a target for inflammatory respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 12-Deficiency Augments Extracellular Matrix Degrading Metalloproteinases and Attenuates IL-13–Dependent Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMP-12 Inhibitors Inverse Eosinophilic Inflammation-Mediated Bronchial Fibrosis in Murine Models of Pulmonary Airway Obstruction [mdpi.com]
Aderamastat (FP-025): A Technical Overview of Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Aderamastat (FP-025), a first-in-class, orally active, small-molecule inhibitor of Matrix Metalloproteinase-12 (MMP-12). This compound is under development for inflammatory and fibrotic diseases, with a primary focus on respiratory conditions such as allergic asthma and sarcoidosis.[1][2][3][4][5] This document details the mechanism of action, target engagement, downstream pharmacological effects, and key experimental methodologies used in its evaluation.
Core Mechanism: Target Engagement of MMP-12
This compound's primary molecular target is Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2][6] MMP-12 is a zinc-dependent endopeptidase predominantly secreted by macrophages and is a key regulator in the biology of macrophages, neutrophils, and lung epithelial cells.[4] Its expression and activity are implicated in the pathophysiology of chronic inflammatory and fibrotic diseases.[4][7] Genetic evidence and human expression data associate MMP-12 with the severity of conditions like asthma and COPD.[4][7]
This compound is a potent and highly selective, non-hydroxamate inhibitor of MMP-12.[5] Its selectivity is a key attribute, minimizing off-target effects.
Data Presentation: Target Selectivity
The selectivity of this compound has been quantified against other members of the MMP family, demonstrating a favorable profile for specific MMP-12 inhibition.
| Target | Selectivity vs. MMP-12 | Reference |
| MMP-2 | 90-fold | [5] |
| Other MMPs (Seven Members) | 100 to 1000-fold (Two to three orders of magnitude) | [5] |
Note: Specific IC50 or K_i_ values for this compound against MMP-12 are not publicly available in the reviewed literature.
Signaling Pathways and Downstream Effects
By inhibiting MMP-12, this compound modulates key pathological processes, including inflammation, tissue remodeling, and fibrosis. The downstream effects have been characterized in both preclinical animal models and human clinical trials.
MMP-12 Signaling Pathway
MMP-12 contributes to disease pathophysiology through several mechanisms, including the breakdown of extracellular matrix components (like elastin), and the activation and processing of cytokines, chemokines, and other signaling molecules. This activity promotes the recruitment and activation of inflammatory cells. This compound's inhibition of MMP-12 is intended to interrupt these cascades.
Caption: this compound inhibits MMP-12, blocking downstream inflammation and tissue remodeling.
Preclinical Downstream Effects (Murine Asthma Model)
In a house dust mite (HDM)-sensitized mouse model of allergic asthma, oral administration of this compound led to significant dose-dependent improvements across multiple pathological endpoints.[1]
-
Airway Hyperresponsiveness (AHR): Dose-dependently attenuated AHR.[1]
-
Inflammatory Cell Infiltration: Significantly reduced the number of total inflammatory cells, eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes in bronchoalveolar lavage fluid (BALF).[1]
-
Tissue Remodeling: Decreased lung fibrosis (measured by α-SMA stain) and mucus production (measured by PAS stain).[1]
-
Target Expression: Reduced the expression and levels of MMP-12 in the lungs, indicating a potential disruption of an autocrine process.[1][5]
Clinical Downstream Effects (Phase 2a Allergic Asthma Trial)
A Phase 2 proof-of-concept study (NCT03858686) evaluated this compound in patients with mild, HDM-allergic asthma.[6] The trial successfully met its primary endpoint, demonstrating clinically meaningful protection against allergen-induced asthma.[3][8]
-
Late Asthmatic Response (LAR): this compound showed a statistically significant benefit over placebo in reducing the allergen-induced LAR, as measured by the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-challenge (AUC3-8h).[9]
-
Airway Inflammation Marker: A lesser increase in the fraction of exhaled nitric oxide (FeNO), a marker of eosinophilic airway inflammation, was observed in subjects who received this compound compared to placebo.[3][8]
-
Sustained Efficacy: The study noted a statistically significant carry-over effect (p=0.0340), suggesting that the therapeutic effect of this compound persisted even after a washout period.[3][8][9]
Data Presentation: Phase 2a Clinical Trial Primary Endpoint Results
| Analysis Method | This compound Treatment Group (Mean Change) | Placebo Group (Mean Change) | P-Value | Reference |
| Sequence (Placebo Period 1 vs. FP-025 Period 2) | -84.005 | -113.429 | 0.0161 | [9] |
| Mixed Effects Model ANOVA | -81.358 | -113.429 | 0.0149 | [9] |
| Period 1 Only | Not specified | Not specified | 0.1302 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.
Murine Model of House Dust Mite (HDM)-Induced Allergic Asthma
This protocol describes a representative experimental workflow for inducing and treating allergic asthma in mice to evaluate the efficacy of therapeutic compounds like this compound.
Caption: Workflow for the House Dust Mite (HDM) allergic asthma mouse model.
Methodology:
-
Animals: Female C57BL/6J mice, 8-10 weeks old, are used.[5][10]
-
Sensitization and Challenge: Mice are intranasally (i.n.) sensitized with house dust mite extract (e.g., 1 µg HDM in 40 µL PBS) on day 0. Subsequently, they are challenged daily for 5-7 consecutive days (e.g., days 7-11) with a higher dose of HDM (e.g., 10 µg HDM in 40 µL PBS).[11]
-
Treatment: this compound (10-100 mg/kg) or a vehicle control is administered orally (p.o.) daily for the duration of the challenge period (e.g., 7 days).[1] A positive control, such as intraperitoneally administered Prednisone (5 mg/kg), is often included.[5]
-
Endpoint Analysis (24h after final challenge):
-
Airway Hyperresponsiveness (AHR): AHR to a methacholine challenge is measured using techniques like head-out body plethysmography.
-
BALF Analysis: Bronchoalveolar lavage is performed to collect fluid. Total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined via flow cytometry or cytospin.
-
Histopathology: Lungs are harvested, fixed, and sectioned. Stains such as Hematoxylin and Eosin (H&E) for general inflammation, Periodic acid-Schiff (PAS) for mucus production, and alpha-smooth muscle actin (α-SMA) for fibrosis are used for pathological scoring.[5]
-
Biomarker Analysis: MMP-12 protein levels in BALF and lung homogenates are quantified using methods like ELISA.
-
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines the validated method for determining this compound concentrations in human plasma, essential for pharmacokinetic analysis in clinical trials.[7]
Caption: Bioanalytical workflow for this compound quantification in human plasma via LC-MS/MS.
Methodology:
-
Sample Preparation: K2EDTA human plasma samples are used. An internal standard is spiked into each sample before extraction.[7]
-
Extraction: this compound and the internal standard are extracted from the plasma matrix using a liquid-liquid extraction procedure.[7][12]
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved using a chromatographic gradient on a reversed-phase C6-Phenyl column (5 µm, 50x2 mm).[7]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with a Turbo Ion Spray® (electrospray ionization) source for detection and quantification.[7]
-
Validation: The method is fully validated according to FDA and EMA guidelines for linearity, sensitivity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable performance for clinical sample analysis.[7]
Conclusion
This compound is a highly selective, oral inhibitor of MMP-12 that has demonstrated significant anti-inflammatory and anti-fibrotic effects in preclinical models of allergic asthma. These promising preclinical findings have been successfully translated into a clinical setting, with a Phase 2a trial showing that this compound can protect against allergen-induced asthmatic responses in patients. The robust downstream effects on inflammation and tissue remodeling, combined with a favorable safety profile, support the continued development of this compound for asthma and other immune-fibrotic diseases.[2][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. foreseepharma.com [foreseepharma.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. foreseepharma.com [foreseepharma.com]
- 5. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Validation of a method for the determination of this compound (FP-025) in K2EDTA human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. foreseepharma.com [foreseepharma.com]
- 9. foreseepharma.com [foreseepharma.com]
- 10. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development of allergic inflammation in a murine house dust mite asthma model is suppressed by synbiotic mixtures of non-digestible oligosaccharides and Bifidobacterium breve M-16V - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Aderamastat: A Novel Modulator of Extracellular Matrix Remodeling in Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Aderamastat (FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12), a key enzyme implicated in the pathogenesis of inflammatory and fibrotic diseases. This document provides a comprehensive overview of the current understanding of this compound's effect on extracellular matrix (ECM) remodeling, with a focus on its potential as a therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Preclinical and clinical data suggest that by targeting MMP-12, this compound can modulate inflammatory responses and attenuate the pathological deposition of ECM components, thereby mitigating fibrosis. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in this compound's mechanism of action.
Introduction to this compound and its Target: MMP-12
This compound is a small molecule drug developed by Foresee Pharmaceuticals that selectively inhibits the activity of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2] MMP-12 is a zinc-dependent endopeptidase primarily secreted by macrophages and is a key regulator of inflammation and fibrosis.[3][4] Elevated levels of MMP-12 are associated with the severity of various inflammatory and fibrotic conditions, including asthma, COPD, and sarcoidosis.[3][4][5] Its role as an immune-fibrotic modulator makes it a compelling target for therapeutic intervention.[3][4]
This compound's Effect on Extracellular Matrix Components
The extracellular matrix is a complex network of proteins and proteoglycans that provides structural and biochemical support to surrounding cells. In fibrotic diseases, dysregulation of ECM homeostasis leads to excessive deposition of matrix components, resulting in tissue scarring and organ dysfunction. This compound, through its inhibition of MMP-12, influences the remodeling of several key ECM components.
Collagen
Studies in animal models have demonstrated the anti-fibrotic effects of targeting MMP-12. In a house dust mite (HDM)-induced allergic asthma mouse model, this compound was shown to attenuate allergen-induced histopathology, which includes a reduction in fibrosis.[3] While direct quantitative data on collagen deposition following this compound treatment is not yet extensively published, studies on MMP-12 knockout mice provide strong evidence for its role in collagen regulation. In a model of liver fibrosis, MMP-12 deficient mice exhibited altered collagen deposition. Furthermore, in a model of lung fibrosis, the absence of MMP-12 was associated with reduced total lung collagen.
Table 1: Effect of MMP-12 Inhibition on Collagen Deposition
| Model System | Intervention | Key Findings | Reference |
| House Dust Mite (HDM) Allergic Asthma Mouse Model | This compound Treatment | Attenuated allergen-induced histopathology, including fibrosis. | [3] |
| Carbon Tetrachloride (CCl4) Induced Liver Fibrosis | MMP-12 Knockout Mice | Altered perisinusoidal elastin deposition with similar overall fibrosis compared to wildtype. | [1] |
| Thioacetamide (TAA) Induced Liver Fibrosis | MMP-12 Knockout Mice | Increased elastin accumulation and higher overall fibrosis compared to wildtype. | [1] |
| Fas-induced Lung Fibrosis | MMP-12 Knockout Mice | Protected from pulmonary fibrosis with reduced total lung collagen. | [6] |
Elastin
MMP-12 is a potent elastase, and its role in elastin degradation is well-established.[1][7] In vitro studies have shown that MMP-12 can substantially and rapidly degrade tropoelastin, the precursor to elastin.[2][5] In a mouse model of liver fibrosis, the absence of MMP-12 resulted in increased accumulation of elastin, indicating that MMP-12 plays a significant role in elastin turnover in fibrotic conditions.[1] By inhibiting MMP-12, this compound is expected to reduce the degradation of elastin fibers, which is crucial for maintaining the elasticity and proper function of tissues, particularly in the lungs.
Table 2: Effect of MMP-12 on Elastin Degradation
| Model System | Intervention/Measurement | Key Findings | Reference |
| In vitro | Degradation of human tropoelastin by MMP-12 | MMP-12 substantially and rapidly degrades tropoelastin. | [2][5] |
| Carbon Tetrachloride (CCl4) and Thioacetamide (TAA) Induced Liver Fibrosis | MMP-12 Knockout Mice | Increased accumulation of elastin. | [1] |
Proteoglycans
Proteoglycans are major components of the ECM that play a role in tissue mechanics and cell signaling. In asthmatic airways, the deposition of certain proteoglycans is altered.[8] While direct studies on the effect of this compound on proteoglycan expression are limited, its ability to modulate the overall inflammatory and fibrotic environment suggests a potential indirect effect on proteoglycan remodeling.
Signaling Pathways Modulated by this compound
This compound's therapeutic effects are mediated through the inhibition of MMP-12, which in turn modulates downstream signaling pathways involved in inflammation and fibrosis. A key pathway implicated is the Transforming Growth Factor-beta (TGF-β) signaling cascade, a central regulator of fibrosis.
Caption: Proposed signaling pathway of this compound in modulating ECM remodeling.
MMP-12 is known to be involved in the activation of latent TGF-β, creating a positive feedback loop that promotes fibrosis. By inhibiting MMP-12, this compound can disrupt this cycle, leading to reduced downstream signaling through Smad proteins and decreased transcription of profibrotic genes, such as those encoding for collagen.
Experimental Protocols
This section outlines general methodologies for key experiments relevant to studying the effects of this compound on ECM remodeling.
In Vivo Model of Pulmonary Fibrosis (Bleomycin-Induced)
A widely used model to study pulmonary fibrosis involves the administration of bleomycin to rodents.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
This compound Administration: this compound can be administered orally once daily, starting from a specific day post-bleomycin instillation to assess its therapeutic effect on established fibrosis.
-
Endpoint Analysis (e.g., Day 21):
-
Histology: Lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition.
-
Hydroxyproline Assay: A quantitative measure of total lung collagen content. Lung tissue is hydrolyzed, and the hydroxyproline content is determined colorimetrically.
-
Immunohistochemistry/Immunofluorescence: Staining for specific ECM proteins (e.g., Collagen I, Collagen III, Fibronectin) and myofibroblast markers (e.g., α-smooth muscle actin).
-
Gene Expression Analysis (RT-qPCR): RNA is extracted from lung tissue to quantify the expression of genes related to fibrosis (e.g., Col1a1, Col3a1, Acta2, Tgf-β1).
-
Caption: Workflow for assessing this compound's efficacy in a mouse model of pulmonary fibrosis.
In Vitro Model of Myofibroblast Differentiation
Primary human lung fibroblasts can be used to study the direct effects of this compound on myofibroblast differentiation.
-
Cell Culture: Primary human lung fibroblasts are cultured in standard growth medium.
-
Induction of Differentiation: Cells are stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) to induce differentiation into myofibroblasts.
-
This compound Treatment: this compound is added to the culture medium at various concentrations, typically concurrently with or prior to TGF-β1 stimulation.
-
Endpoint Analysis (e.g., 48-72 hours):
-
Immunofluorescence: Cells are stained for α-smooth muscle actin (α-SMA) to visualize stress fiber formation, a hallmark of myofibroblasts.
-
Western Blotting: Protein lysates are analyzed for the expression of α-SMA and collagen type I.
-
Gene Expression Analysis (RT-qPCR): RNA is extracted to measure the expression of ACTA2 (encoding α-SMA) and COL1A1.
-
Collagen Production Assay: Secreted collagen in the cell culture supernatant can be quantified using assays such as the Sircol assay.
-
Conclusion and Future Directions
This compound, as a selective MMP-12 inhibitor, presents a promising therapeutic strategy for fibrotic diseases by targeting a key mediator of inflammation and ECM remodeling. The available data strongly suggest that this compound can attenuate fibrosis by modulating collagen and elastin turnover, likely through its interaction with the TGF-β signaling pathway. Future research should focus on generating more detailed quantitative data on the effects of this compound on a broader range of ECM components and further elucidating the intricate molecular mechanisms underlying its anti-fibrotic activity. The ongoing and future clinical trials will be crucial in establishing the efficacy and safety of this compound in patients with fibrotic diseases.[9][10][11]
References
- 1. Elastin accumulation is regulated at the level of degradation by macrophage metalloelastase (MMP-12) during experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. in-vitro-degradation-of-human-tropoelastin-by-mmp-12-and-the-generation-of-matrikines-from-domain-24 - Ask this paper | Bohrium [bohrium.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 4. foreseepharma.com [foreseepharma.com]
- 5. In vitro degradation of human tropoelastin by MMP-12 and the generation of matrikines from domain 24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Elastin Structure, Synthesis, Regulatory Mechanism and Relationship With Cardiovascular Diseases [frontiersin.org]
- 8. Correlation between airway responsiveness and proteoglycan production by bronchial fibroblasts from normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Foresee Pharmaceuticals Announces Preliminary Results from a Phase 1 Clinical Trial, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of Linvemastat (FP-020), a Novel and Selective MMP-12 Inhibitor. [prnewswire.com]
- 10. Foresee Pharmaceuticals Announces a Keynote Oral Presentation and Participation at the 2025 American Thoracic Society International Conference [prnewswire.com]
- 11. foreseepharma.com [foreseepharma.com]
Methodological & Application
Application Notes and Protocols: Utilizing FP-025 in a House Dust Mite (HDM) Asthma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways affecting millions worldwide. The house dust mite (HDM) is a globally significant allergen that can trigger and exacerbate asthmatic responses. Preclinical research extensively utilizes HDM-induced asthma mouse models to investigate disease pathogenesis and evaluate novel therapeutic agents. FP-025 is a novel, potent, and highly selective oral inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] MMP-12 has been implicated in the inflammatory processes of various asthma subtypes, including the accumulation of neutrophils and eosinophils, regulation of macrophage function, and the development of airway hyperresponsiveness (AHR).[1][2] These application notes provide detailed protocols for the use of FP-025 in an HDM-induced asthma mouse model, based on established preclinical studies.
Mechanism of Action of FP-025
FP-025 is a non-hydroxamate inhibitor of MMP-12, demonstrating high selectivity over other MMP family members.[1][2] In the context of allergic asthma, MMP-12 is believed to contribute to airway inflammation and remodeling. By inhibiting MMP-12, FP-025 aims to mitigate these pathological features. Studies have shown that FP-025 can attenuate AHR, reduce inflammatory cell numbers in the airways, and decrease mucus production and fibrosis in the lungs of HDM-sensitized mice.[1][2][3]
Key Experimental Protocols
HDM-Induced Allergic Asthma Mouse Model
This protocol describes the induction of a persistent allergic asthma phenotype in mice through sensitization and challenge with HDM extract.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Micropipettes and sterile tips
Procedure:
-
Sensitization: On day 0, lightly anesthetize the mice. Intranasally (i.n.) administer 1 µg of HDM extract in 40 µL of sterile PBS.[4][5]
-
Challenge: From day 7 to day 11 (for 5 consecutive days), challenge the sensitized mice daily with 10 µg of HDM extract in 40 µL of sterile PBS administered intranasally under light anesthesia.[4][5]
-
Control Group: A control group should receive intranasal administration of sterile PBS following the same timeline.
FP-025 Administration
This protocol outlines the oral administration of FP-025 to the HDM-sensitized and challenged mice.
Materials:
-
FP-025 compound
-
Vehicle for oral gavage (e.g., appropriate solvent)
-
Oral gavage needles
-
Prednisone (for positive control group)
-
Sterile saline (for intraperitoneal injection)
Procedure:
-
Treatment Period: For therapeutic intervention studies, begin FP-025 treatment during the HDM challenge phase. For example, daily for 7 days.[1][2][3]
-
Dosage: Administer FP-025 orally at desired doses (e.g., increasing doses from 0 to 100 mg/kg).[1][2][3]
-
Vehicle Control: A control group should receive the vehicle alone.
-
Positive Control: A positive control group can be treated with a standard asthma therapeutic, such as Prednisone (e.g., 5 mg/kg, intraperitoneally).[1][2][3]
Assessment of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and can be measured in response to a bronchoconstrictor agent like methacholine.
Materials:
-
Whole-body plethysmography system
-
Methacholine chloride solution in sterile saline (at increasing concentrations)
-
Nebulizer
Procedure:
-
Place the mice in the plethysmography chambers and allow them to acclimatize.
-
Record baseline airway resistance.
-
Expose the mice to nebulized sterile saline (vehicle control) followed by increasing concentrations of nebulized methacholine.
-
Measure and record the changes in airway resistance (e.g., as Penh) at each methacholine concentration.
-
Compare the AHR between different treatment groups. Studies have shown that 100 mg/kg of FP-025 can abrogate AHR to a similar extent as Prednisone.[1][2][3]
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL fluid (BALF) is collected to analyze the inflammatory cell infiltrate in the airways.
Materials:
-
Tracheal cannula
-
Sterile PBS
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Staining reagents (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Euthanize the mice and cannulate the trachea.
-
Instill and aspirate a known volume of sterile PBS into the lungs to collect BALF.
-
Determine the total number of cells in the BALF using a hemocytometer.
-
Prepare cytospin slides of the BALF cells.
-
Stain the slides and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) under a microscope.
-
Treatment with 100 mg/kg of FP-025 has been shown to significantly reduce the numbers of total BAL cells, including eosinophils, neutrophils, macrophages, inflammatory-migratory dendritic cells, B lymphocytes, and CD4+ T lymphocytes.[1][3]
Lung Histology
Histological analysis of lung tissue is performed to assess airway inflammation, mucus production, and fibrosis.
Materials:
-
Formalin or other fixative
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain (for mucus)
-
Alpha-smooth muscle actin (α-SMA) stain (for fibrosis)
-
Microscope
Procedure:
-
Perfuse the lungs with saline and then fix them in formalin.
-
Embed the fixed lungs in paraffin and section them.
-
Stain the lung sections with H&E to assess cellular infiltrates, PAS to visualize mucus production, and α-SMA to evaluate fibrosis.
-
Score the stained sections for the degree of inflammation, mucus production, and fibrosis.
-
FP-025 at a dose of 100 mg/kg has been observed to reduce peri-bronchial and peri-arterial cellular infiltrates, mucus production, and fibrosis in the lungs of HDM-sensitized mice.[1][2]
Data Presentation
The following tables summarize the quantitative data from a representative study using FP-025 in an HDM asthma mouse model.
Table 1: Effect of FP-025 on Airway Hyperresponsiveness (AHR)
| Treatment Group | AHR (Penh) at max Methacholine dose |
| Control (HDM + Vehicle) | High |
| FP-025 (100 mg/kg) | Significantly Reduced |
| Prednisone (5 mg/kg) | Significantly Reduced |
Table 2: Effect of FP-025 on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Control (HDM + Vehicle) | FP-025 (100 mg/kg) | Prednisone (5 mg/kg) |
| Total Cells | High | Significantly Reduced | Significantly Reduced |
| Eosinophils | High | Significantly Reduced | Significantly Reduced |
| Neutrophils | High | Significantly Reduced | Significantly Reduced |
| Macrophages | High | Significantly Reduced | Significantly Reduced |
| Lymphocytes | High | Significantly Reduced | Significantly Reduced |
Table 3: Effect of FP-025 on Lung Histopathology
| Histological Feature | Control (HDM + Vehicle) | FP-025 (100 mg/kg) | Prednisone (5 mg/kg) |
| Inflammation Score | High | Reduced | Reduced |
| Mucus Production (PAS) | High | Reduced | Reduced |
| Fibrosis (α-SMA) | High | Reduced | Reduced |
Visualizations
Caption: Experimental workflow for evaluating FP-025 in an HDM-induced asthma mouse model.
Caption: Signaling pathway illustrating the proposed mechanism of action of FP-025 in allergic asthma.
References
- 1. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. The development of allergic inflammation in a murine house dust mite asthma model is suppressed by synbiotic mixtures of non-digestible oligosaccharides and Bifidobacterium breve M-16V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HMOS 2’FL and 3FL prevent house dust mite induced proinflammatory cytokine release in vitro and decrease specific IgE production in a murine allergic asthma model [frontiersin.org]
Application Notes and Protocols for Aderamastat (FP-025) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (also known as FP-025) is a potent and selective, orally active inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12, also known as macrophage elastase, is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the respiratory system such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] By inhibiting MMP-12, this compound has been shown to attenuate inflammation, reduce tissue remodeling, and alleviate airway hyperresponsiveness in preclinical models.[2][4] These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse studies.
Data Presentation
This compound Dosage and Administration in a Mouse Model of Allergic Asthma
The following table summarizes the key parameters for the administration of this compound in a house dust mite (HDM)-induced allergic asthma model in C57BL/6J mice.
| Parameter | Details | Reference |
| Drug | This compound (FP-025) | [4] |
| Animal Model | House Dust Mite (HDM)-sensitized C57BL/6J mice | [1][4] |
| Dosage Range | 10 - 100 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Frequency | Daily | [4] |
| Duration | 7 days | [4] |
| Reported Effects | - Dose-dependent attenuation of airway hyperresponsiveness (AHR).- Significant reduction in the number of inflammatory cells (total cells, eosinophils, neutrophils, macrophages) in bronchoalveolar lavage fluid (BALF).- Reduced peri-bronchial and peri-arterial cellular infiltrates.- Decreased lung fibrosis and mucus production. | [4] |
Pharmacokinetic Parameters
Publicly available literature does not currently provide specific pharmacokinetic data (Cmax, Tmax, half-life, oral bioavailability) for this compound in mice. The available pharmacokinetic studies have been conducted in healthy human subjects.[5][6] Therefore, it is highly recommended that researchers perform pilot pharmacokinetic studies in their specific mouse strain and experimental conditions to determine the optimal dosing regimen.
Signaling Pathways and Experimental Workflows
This compound (FP-025) Mechanism of Action: MMP-12 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting MMP-12. In chronic inflammatory conditions like asthma, MMP-12 is upregulated and contributes to tissue remodeling and inflammation. By blocking MMP-12, this compound interferes with these pathological processes.
Caption: this compound inhibits MMP-12, blocking downstream inflammatory and fibrotic pathways.
Experimental Workflow: this compound Efficacy in a House Dust Mite (HDM)-Induced Asthma Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of allergic asthma induced by house dust mite extract.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Man Safety, Tolerability, and Pharmacokinetics of a Novel and Highly Selective Inhibitor of Matrix Metalloproteinase-12, FP-025: Results from Two Randomized Studies in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aderamastat in Idiopathic Pulmonary Fibrosis (IPF) Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Aderamastat, a selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, in a widely used animal model of Idiopathic Pulmonary Fibrosis (IPF).[1][2][3] The protocols outlined below are intended to assist researchers in designing and executing robust studies to assess the anti-fibrotic potential of this compound.
This compound is an investigational small molecule that selectively targets MMP-12, an enzyme implicated in the pathogenesis of inflammatory and fibrotic diseases.[1][2][3] MMP-12, also known as macrophage elastase, is secreted by macrophages and plays a crucial role in tissue remodeling, inflammation, and fibrosis.[3][4] Elevated levels of MMP-12 have been observed in animal models of pulmonary fibrosis and in patients with IPF, suggesting that its inhibition may be a promising therapeutic strategy.[5][6][7]
Mechanism of Action and Signaling Pathway
MMP-12 is a key mediator in the complex signaling cascade that leads to lung fibrosis. In response to lung injury, alveolar macrophages are activated and secrete MMP-12. This enzyme contributes to the breakdown of the extracellular matrix, which in turn releases growth factors and cytokines that promote the proliferation and differentiation of fibroblasts into myofibroblasts. These myofibroblasts are the primary cells responsible for the excessive deposition of collagen and other matrix proteins, leading to the characteristic scarring of the lung tissue seen in IPF. By selectively inhibiting MMP-12, this compound is hypothesized to interrupt this pathological process, thereby reducing inflammation and attenuating the progression of fibrosis.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
The bleomycin-induced lung fibrosis model is a well-established and widely used preclinical model that recapitulates many of the key features of human IPF.[8][9][10] This protocol describes the induction of fibrosis using bleomycin and subsequent treatment with this compound to evaluate its therapeutic efficacy.
Materials
-
Bleomycin sulfate (pharmaceutical grade)
-
Sterile, endotoxin-free saline
-
This compound (or vehicle control)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal intubation equipment
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis
-
Histology supplies (formalin, paraffin, staining reagents)
-
Hydroxyproline assay kit
Experimental Workflow
Procedure
-
Animal Acclimatization and Baseline: House C57BL/6 mice in a controlled environment for at least one week prior to the experiment. Record baseline body weights.
-
Randomization: Randomly assign mice to the following experimental groups (n=8-10 per group):
-
Sham + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + this compound (Low Dose)
-
Bleomycin + this compound (High Dose)
-
-
Induction of Pulmonary Fibrosis (Day 0):
-
Anesthetize mice using a suitable anesthetic.
-
Intratracheally instill a single dose of bleomycin sulfate (1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline. The sham group will receive 50 µL of sterile saline only.
-
-
This compound Administration:
-
Beginning on day 1 and continuing daily until the end of the study, administer this compound or vehicle control via oral gavage. The appropriate dosage range for this compound should be determined from prior pharmacokinetic and tolerability studies.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of distress, including weight loss, ruffled fur, and altered breathing. Record body weights every other day.
-
-
Euthanasia and Sample Collection (Day 14 or 21):
-
At the end of the treatment period, euthanize mice by an approved method.
-
Perform a bronchoalveolar lavage (BAL) on the left lung to collect fluid for cell counts and cytokine analysis.
-
Perfuse the right lung with saline and then inflate and fix with 10% neutral buffered formalin for histological analysis.
-
A portion of the right lung can be snap-frozen for biochemical analysis (e.g., hydroxyproline assay).
-
Assessment of Fibrosis
-
Histopathology:
-
Embed the fixed lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using the Ashcroft scoring system.[11][12][13][14] This is a semi-quantitative method where a score from 0 (normal lung) to 8 (total fibrosis) is assigned to multiple fields of view per lung section.[11][13][14]
-
-
Hydroxyproline Assay:
-
Quantify the total collagen content in the lung tissue homogenates using a hydroxyproline assay kit. Hydroxyproline is an amino acid that is almost exclusively found in collagen.
-
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform total and differential cell counts on the BAL fluid to assess the inflammatory response.
-
Measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β, IL-6, TNF-α) in the BAL fluid using ELISA or multiplex assays.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between experimental groups. Below are example tables for presenting key outcomes.
Table 1: Effect of this compound on Body Weight
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Sham + Vehicle | 22.5 ± 1.2 | 23.1 ± 1.3 | 23.8 ± 1.4 | 24.5 ± 1.5 |
| Bleomycin + Vehicle | 22.3 ± 1.1 | 19.8 ± 1.5 | 18.5 ± 1.8 | 19.2 ± 1.6 |
| Bleomycin + this compound (Low) | 22.4 ± 1.3 | 20.9 ± 1.4 | 20.1 ± 1.6 | 21.0 ± 1.5# |
| Bleomycin + this compound (High) | 22.6 ± 1.2 | 21.8 ± 1.2# | 21.5 ± 1.3# | 22.3 ± 1.4# |
| Data are presented as mean ± SD. p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. Bleomycin + Vehicle. |
Table 2: Histological and Biochemical Assessment of Lung Fibrosis
| Treatment Group | Ashcroft Score | Lung Hydroxyproline (µg/mg) |
| Sham + Vehicle | 0.5 ± 0.2 | 10.2 ± 2.5 |
| Bleomycin + Vehicle | 5.8 ± 1.1 | 45.6 ± 8.2 |
| Bleomycin + this compound (Low) | 3.9 ± 0.9# | 32.1 ± 6.5# |
| Bleomycin + this compound (High) | 2.5 ± 0.7# | 21.8 ± 5.1# |
| *Data are presented as mean ± SD. p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. Bleomycin + Vehicle. |
Table 3: Analysis of Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | TGF-β (pg/mL) |
| Sham + Vehicle | 1.2 ± 0.3 | 1.1 ± 0.3 | 0.1 ± 0.05 | 25.3 ± 5.1 |
| Bleomycin + Vehicle | 8.5 ± 1.5 | 4.2 ± 0.8 | 4.1 ± 1.2 | 150.2 ± 25.8 |
| Bleomycin + this compound (Low) | 5.1 ± 1.1# | 3.1 ± 0.6# | 1.9 ± 0.8# | 95.7 ± 18.2# |
| Bleomycin + this compound (High) | 3.2 ± 0.9# | 2.5 ± 0.5# | 0.7 ± 0.4# | 60.1 ± 12.5# |
| *Data are presented as mean ± SD. p < 0.05 vs. Sham + Vehicle; #p < 0.05 vs. Bleomycin + Vehicle. |
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in a murine model of IPF. The detailed protocols for the bleomycin-induced fibrosis model and the comprehensive assessment of fibrotic endpoints will enable researchers to rigorously evaluate the therapeutic potential of this selective MMP-12 inhibitor. The expected outcomes, if this compound is effective, would be a significant reduction in lung collagen deposition, improved histological scores, and a decrease in inflammatory markers in the BAL fluid. These findings would provide a strong rationale for the further clinical development of this compound for the treatment of Idiopathic Pulmonary Fibrosis.
References
- 1. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. Matrix Metalloproteinases as Therapeutic Targets for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases and Their Inhibitors in Pulmonary Fibrosis: EMMPRIN/CD147 Comes into Play - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 9. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 11. Histological scoring of lung fibrosis [bio-protocol.org]
- 12. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system | PLOS One [journals.plos.org]
- 14. tandfonline.com [tandfonline.com]
Aderamastat's Potential in Mitigating COPD Exacerbations: Application Notes & Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and periodic exacerbations that drive disease progression and increase mortality. Aderamastat (FP-025) is a novel, orally available, and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key enzyme implicated in the inflammatory and tissue-remodeling processes central to COPD pathogenesis. These application notes provide a framework for investigating the therapeutic potential of this compound in animal models of COPD exacerbations. While specific preclinical data on this compound in COPD models is not yet publicly available, this document outlines relevant experimental protocols and the theoretical mechanism of action based on its known pharmacology.
Introduction to this compound
This compound is a small molecule developed by Foresee Pharmaceuticals targeting MMP-12.[1] MMP-12, also known as macrophage elastase, is secreted by activated macrophages and plays a significant role in extracellular matrix degradation, inflammation, and tissue remodeling within the lungs.[2][3] In the context of COPD, elevated MMP-12 levels are associated with the breakdown of elastin, a critical component of lung tissue, leading to emphysema.[4] Furthermore, MMP-12 is involved in the recruitment and activation of inflammatory cells, including neutrophils and macrophages, which are key drivers of COPD exacerbations.[2][3] By selectively inhibiting MMP-12, this compound aims to reduce the inflammatory cascade and protect against the structural lung damage that characterizes COPD.[1][2]
This compound's Proposed Mechanism of Action in COPD
This compound's therapeutic potential in COPD is predicated on its ability to inhibit MMP-12, thereby modulating downstream inflammatory and proteolytic pathways. The proposed mechanism involves the reduction of inflammatory cell infiltration, particularly neutrophils, into the airways. Neutrophils are a major source of proteases and reactive oxygen species that contribute to lung tissue damage and mucus hypersecretion during COPD exacerbations.[5][6] By inhibiting MMP-12, this compound may disrupt the signaling cascades that lead to neutrophil recruitment and activation.
Experimental Protocols for Studying this compound in Animal Models of COPD Exacerbation
The following protocols describe the induction of COPD-like conditions and exacerbations in animal models, which can be adapted to evaluate the efficacy of this compound.
Cigarette Smoke and Lipopolysaccharide (LPS)-Induced COPD Exacerbation Model
This is a widely used model that mimics the chronic inflammation seen in COPD and a bacterial-induced exacerbation.[7][8]
-
Animals: C57BL/6 mice or Sprague-Dawley rats are commonly used.[9][10]
-
COPD Induction: Animals are exposed to whole-body cigarette smoke (CS) for 4-6 months.[11] This induces chronic inflammation, emphysema, and small airway remodeling.
-
Exacerbation Induction: Following the chronic CS exposure, an acute exacerbation is induced by intranasal or intratracheal administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[12][13]
-
This compound Administration: this compound can be administered orally at various doses, starting before the LPS challenge and continuing for a specified duration post-challenge.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell counts (neutrophils, macrophages, lymphocytes) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Lung Histopathology: Assessment of lung inflammation, emphysema (mean linear intercept), and mucus production (periodic acid-Schiff staining).
-
Lung Function: Measurement of lung resistance and compliance using a small animal ventilator.
-
Elastase-Induced Emphysema and Exacerbation Model
This model is useful for studying the effects of this compound on emphysema development and subsequent exacerbations.[4][14]
-
Animals: Mice (e.g., C57BL/6) are often used.[14]
-
Emphysema Induction: A single or repeated intratracheal instillation of porcine pancreatic elastase (PPE) is administered to induce emphysema.[4][14]
-
Exacerbation Induction: An exacerbation can be triggered by subsequent exposure to CS or administration of LPS.
-
This compound Administration: Treatment with this compound can be initiated before or after elastase instillation to assess both preventative and therapeutic effects.
-
Outcome Measures: Similar to the CS/LPS model, with a primary focus on the extent of emphysema.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^4) | Macrophages (x10^4) | Lymphocytes (x10^3) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Sham |
Table 2: Effect of this compound on Pro-inflammatory Cytokines in BAL Fluid (pg/mL)
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Sham |
Table 3: Effect of this compound on Lung Function
| Treatment Group | Lung Resistance (cmH2O·s/mL) | Lung Compliance (mL/cmH2O) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Sham |
Conclusion
This compound, as a selective MMP-12 inhibitor, represents a promising therapeutic strategy for COPD by targeting the underlying inflammatory and tissue-destructive processes. The experimental protocols outlined here provide a robust framework for evaluating the efficacy of this compound in relevant animal models of COPD exacerbations. Future preclinical studies are warranted to generate the quantitative data needed to fully elucidate its therapeutic potential and guide clinical development for this debilitating disease.
References
- 1. This compound by Foresee Pharmaceuticals for Sarcoidosis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 4. scireq.com [scireq.com]
- 5. Drugging the Mighty Neutrophil in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the role of neutrophils in chronic inflammatory airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 10. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 11. copd.conferenceseries.com [copd.conferenceseries.com]
- 12. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. itmedicalteam.pl [itmedicalteam.pl]
Application Notes: Protocol for Dissolving Aderamastat in DMSO for In Vitro Studies
Introduction
Aderamastat (FP-025) is a potent and selective inhibitor of matrix metalloproteinase 12 (MMP-12).[1][2][3] MMP-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, including allergic asthma and chronic obstructive pulmonary disease (COPD).[3] For in vitro studies investigating the efficacy and mechanism of action of this compound, proper dissolution and handling are critical to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell-based assays.[4] This document provides a detailed protocol for the preparation of this compound stock solutions in DMSO and their subsequent dilution for use in in vitro experiments.
Key Properties of this compound
This compound is an orally active small molecule that has demonstrated anti-inflammatory effects in preclinical models of respiratory disease.[2][3] Its primary mechanism of action is the inhibition of MMP-12, which plays a role in tissue remodeling and inflammation.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of this compound solutions for in vitro studies.
| Parameter | Value | Source |
| Molecular Weight | 395.45 g/mol | [2] |
| Solubility in DMSO | 100 mg/mL (253.52 mM) | [2] |
| Recommended Stock Concentration | 10 mM - 50 mM in 100% DMSO | General Lab Practice |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | [4][5] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), newly opened[2]
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator (optional, for aiding dissolution)[2]
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. Preparation of this compound Stock Solution (e.g., 25 mM)
This protocol describes the preparation of a 25 mM stock solution. Adjust calculations as needed for different desired concentrations.
-
Safety First: Perform all steps in a chemical fume hood or a biological safety cabinet. Wear appropriate PPE.
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 395.45 g/mol
-
To make 1 mL of a 25 mM solution:
-
Mass (mg) = (Volume in L) x (Concentration in mol/L) x (MW in g/mol ) x (1000 mg/g)
-
Mass (mg) = (0.001 L) x (0.025 mol/L) x (395.45 g/mol ) x (1000 mg/g) = 9.89 mg
-
-
-
Dissolution Procedure:
-
Weigh out 9.89 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of 100% sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[2][6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
3. Preparation of Working Solutions for Cell Treatment
It is crucial to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control. The final DMSO concentration should not exceed 0.5% for most cell lines, though it is highly recommended to perform a toxicity assay to determine the tolerance of your specific cell line.[4][5][7] A concentration of ≤ 0.1% is often preferred to minimize any potential off-target effects of the solvent.[7][8]
Example Dilution for a Final Concentration of 10 µM this compound:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 25 mM stock solution in cell culture medium. For example, a 1:100 dilution to create a 250 µM working solution.
-
-
Final Dilution into Culture Medium:
-
To achieve a final concentration of 10 µM this compound in the cell culture wells, you will need to add the stock solution at a ratio that results in a final DMSO concentration of ≤ 0.5%.
-
Using a 25 mM stock solution to get a 10 µM final concentration requires a 1:2500 dilution (25,000 µM / 10 µM = 2500).
-
The final DMSO concentration would be 100% / 2500 = 0.04%. This is well below the recommended maximum.
-
Calculation: To treat cells in a well containing 1 mL of medium, add 0.4 µL of the 25 mM stock solution (1000 µL / 2500 = 0.4 µL).
-
-
Vehicle Control:
-
It is essential to include a vehicle control group in your experiment.[8]
-
This group should be treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.
-
For the example above, you would add 0.4 µL of 100% DMSO to 1 mL of cell culture medium.
-
Mandatory Visualizations
Caption: this compound inhibits MMP-12, blocking inflammatory pathways.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated LC-MS/MS Method for the Quantification of Aderamastat in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aderamastat (FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12), a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] By targeting MMP-12, this compound represents a novel therapeutic approach to modulate the underlying inflammatory processes in these conditions.[2] The molecular formula of this compound is C₂₁H₁₈N₂O₄S, with a molecular weight of 394.45 g/mol .[3][4]
Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) studies, dose-finding, and overall clinical development.[5][6] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise determination of this compound concentrations in K₂EDTA human plasma. The method has been validated in accordance with FDA and EMA guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[5]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d4 (Isotopically labeled internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
K₂EDTA human plasma (Screened)
2. Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UPLC/HPLC system.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with a Turbo Ion Spray® source.[5]
-
Analytical Column: C6-Phenyl, 5 µm, 110 Å, 50 x 2.0 mm or equivalent.[5]
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 (IS) by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
4. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 50 µL of plasma sample (blank, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL IS working solution to all tubes except the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Analytical Column | C6-Phenyl, 5 µm, 50 x 2.0 mm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Gradient | Isocratic or Gradient (as needed for separation) |
| Column Temperature | 35°C[5] |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 395.1 → 189.1 (Predicted) |
| MRM Transition (IS) | m/z 399.1 → 193.1 (Predicted) |
| Collision Energy (CE) | Optimized during method development |
| Declustering Potential (DP) | Optimized during method development |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions are predicted based on the chemical structure of this compound (C₂₁H₁₈N₂O₄S) and may require optimization.
Method Validation Summary
The bioanalytical method was fully validated for linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[5]
Table 3: Calibration Curve Linearity
| Range (ng/mL) | r² |
| 0.5 - 500 | ≥0.998 |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤15.0 | ±15.0 | ≤15.0 | ±15.0 |
| LQC | 1.5 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
| MQC | 75 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
| HQC | 400 | ≤10.0 | ±10.0 | ≤10.0 | ±10.0 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| LQC | 1.5 | 91.5 | 98.2 |
| HQC | 400 | 93.2 | 99.1 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C21H18N2O4S | CID 67177374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Validation of a method for the determination of this compound (FP-025) in K2EDTA human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foreseepharma.com [foreseepharma.com]
Application Notes & Protocols: Preclinical Evaluation of Aderamastat
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aderamastat (also known as FP-025) is an orally active, selective small-molecule inhibitor of Matrix Metalloproteinase-12 (MMP-12).[1][2] MMP-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the respiratory system.[3][4] Secreted primarily by macrophages, MMP-12 plays a crucial role in tissue remodeling, extracellular matrix degradation, and the modulation of immune cell activity.[4] Elevated MMP-12 levels are associated with the severity of conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][5] this compound's targeted inhibition of MMP-12 presents a promising therapeutic strategy to mitigate the underlying inflammatory and fibrotic processes in these diseases.[3]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing the experimental design, protocols, and data presentation for key in vitro and in vivo studies.
Mechanism of Action: MMP-12 in Inflammatory and Fibrotic Pathways
MMP-12 contributes to disease pathogenesis by breaking down elastin and other extracellular matrix components, and by activating or processing various cytokines, chemokines, and growth factors. This activity promotes the recruitment and activation of inflammatory cells such as neutrophils and lymphocytes, leading to chronic inflammation and subsequent fibrotic remodeling. This compound selectively binds to the catalytic site of MMP-12, blocking these downstream effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 4. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. foreseepharma.com [foreseepharma.com]
Troubleshooting & Optimization
improving Aderamastat bioavailability with different formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of Aderamastat through various formulation strategies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic targets?
This compound (also known as FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3] It is under development for respiratory conditions such as allergic asthma, chronic obstructive pulmonary disease (COPD), and pulmonary fibrosis.[1][3][4] The mechanism of action involves the inhibition of MMP-12, an enzyme implicated in inflammatory and fibrotic diseases.[5][6]
Q2: What are the potential challenges affecting the oral bioavailability of this compound?
While specific bioavailability data for this compound is not publicly available, drugs in its class can face challenges such as:
-
Poor aqueous solubility: Many small molecule inhibitors have low water solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[7][8]
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.[9]
-
Efflux transporters: The molecule might be actively transported out of intestinal cells back into the gut lumen, limiting its net absorption.
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low solubility.[7][10][11] These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[7][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution.[11]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its solubilization and facilitate lymphatic transport, potentially bypassing first-pass metabolism.[11][12]
-
Nanotechnology: Formulating the drug as nanoparticles can significantly increase its surface area and improve absorption.[10][12]
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of this compound in preclinical studies.
This issue often points to problems with drug dissolution and absorption.
-
Possible Cause 1: Poor Solubility.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility and dissolution rate of the neat this compound active pharmaceutical ingredient (API).
-
Particle Size Reduction: If solubility is low, consider micronization or nanomilling to increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Prepare solid dispersions of this compound with hydrophilic polymers to enhance its solubility.
-
-
-
Possible Cause 2: Inadequate Formulation.
-
Troubleshooting Steps:
-
Evaluate Different Formulation Approaches: Compare the in vivo performance of simple suspensions with more advanced formulations like self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles.
-
Optimize Excipient Selection: The choice of polymers, surfactants, and lipids can significantly impact drug release and absorption. Conduct a systematic screening of excipients.
-
-
Issue 2: High inter-individual variability in this compound exposure.
High variability can be caused by factors related to the drug's interaction with the gastrointestinal environment.
-
Possible Cause: Food Effects.
-
Troubleshooting Steps:
-
Conduct Fed vs. Fasted Animal Studies: Assess the oral bioavailability of your this compound formulation in the presence and absence of food.
-
Lipid-Based Formulations: If a positive food effect is observed (higher exposure with food), it may indicate that lipids in the meal are aiding solubilization. This would support the development of a lipid-based formulation to mimic this effect and reduce variability.
-
-
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance this compound Bioavailability
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Micronization/Nanomilling | Increases surface area to volume ratio | Simple and cost-effective | May not be sufficient for very poorly soluble compounds |
| Amorphous Solid Dispersions | Stabilizes the drug in a high-energy, amorphous state | Significant increase in apparent solubility and dissolution rate | Potential for recrystallization during storage, impacting stability |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix | Enhances solubility and can promote lymphatic absorption, bypassing first-pass metabolism | Can be complex to formulate and may have stability issues |
| Nanoparticles (e.g., Polymeric or Lipid) | Increases surface area and can be engineered for controlled release | High drug loading capacity, potential for targeted delivery | More complex manufacturing process and potential for toxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film and pass it through a sieve to obtain a powder of uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Dosing: Administer the this compound formulation orally to a group of fasted rodents (e.g., Sprague-Dawley rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a suitable route (e.g., tail vein).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the bioavailability of the formulation.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Simplified signaling pathway of MMP-12 and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 4. This compound by Foresee Pharmaceuticals for Sarcoidosis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Video: Factors Influencing Bioavailability: First-Pass Elimination [jove.com]
- 10. upm-inc.com [upm-inc.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Aderamastat Technical Support Center: Troubleshooting Solubility for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges when working with Aderamastat in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound has a high solubility in DMSO, reaching up to 100 mg/mL with the aid of ultrasonication.[1] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[1]
Q2: My this compound precipitates when I add it to my cell culture medium. What can I do?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally 0.5% or lower.[2][3] Most cell lines tolerate DMSO up to 1%, but it can vary depending on the cell type.[2] Primary cells are often more sensitive.[2] Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
-
Dilution Method: Instead of adding the this compound stock solution directly to the full volume of your medium, try a serial dilution approach. First, dilute the stock into a small volume of serum-free medium or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to your final culture volume.
-
Temperature: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility. However, avoid excessive heat as it can degrade the compound.
-
Vortexing: When adding the this compound stock or intermediate dilution, gently vortex or swirl the medium to ensure rapid and even dispersion. This can prevent the formation of localized high concentrations that are more prone to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The maximum tolerated DMSO concentration is cell-type dependent. For most cell lines, a final DMSO concentration of 0.5% is generally considered safe.[2][3] For sensitive or primary cells, it is advisable to keep the concentration at or below 0.1%.[1][2] It is best practice to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common and recommended solvent, for specific applications, other solvents or formulations might be considered. For in vivo studies, formulations with PEG300, Tween-80, and saline have been used.[1] However, for cell culture, the toxicity of these alternative solvents at effective concentrations would need to be carefully evaluated for your specific cell line.
Troubleshooting Guide: this compound Solubility in Cell Culture
This guide provides a step-by-step approach to address common solubility issues with this compound.
Table 1: this compound Solubility Data
| Solvent | Concentration | Method | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires ultrasonication | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 394.45 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Method:
-
Weigh out 39.45 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the this compound is completely dissolved. This may take several minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. Stored properly, the stock solution is stable for several months.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Objective: To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
Method:
-
Thaw a single aliquot of your 100 mM this compound stock solution.
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile, serum-free cell culture medium or PBS. This will give you a 100 µM intermediate solution. Vortex gently immediately after adding the stock.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of your final cell culture medium (containing serum and other supplements). This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Mix the final solution gently by swirling or pipetting up and down before adding it to your cells.
Visual Troubleshooting and Signaling Pathways
Caption: A logical workflow to troubleshoot this compound precipitation in cell culture.
This compound is a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12). MMP-12, also known as macrophage elastase, is primarily secreted by macrophages and plays a significant role in inflammatory and fibrotic diseases.[4][5][6] It contributes to tissue remodeling and the regulation of inflammatory responses.
Caption: this compound inhibits MMP-12, modulating inflammatory and fibrotic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. foreseepharma.com [foreseepharma.com]
- 6. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
Aderamastat Technical Support Center: Identifying and Minimizing Off-Target Effects
Welcome to the Aderamastat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing off-target effects of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as FP-025) is an orally active and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1][2][3][4] MMP-12 is an enzyme involved in the breakdown of the extracellular matrix and has been implicated in the pathophysiology of inflammatory and fibrotic diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[5][6][7][8][9] By inhibiting MMP-12, this compound exerts anti-inflammatory and anti-fibrotic effects.[1][4]
Q2: What is known about the selectivity profile of this compound?
Q3: What are the potential off-target effects of this compound?
Given its primary target is an MMP, potential off-target effects could involve the inhibition of other MMPs, which play roles in various physiological processes like wound healing and tissue remodeling. While this compound is reported to be highly selective for MMP-12, even minor inhibition of other MMPs could lead to unintended biological consequences in sensitive assay systems. Non-MMP off-target effects have not been extensively reported in the public domain.
Q4: How can I experimentally determine the selectivity of this compound in my lab?
To confirm the selectivity of this compound, it is recommended to perform a selectivity profiling assay against a panel of relevant MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13). This can be achieved using commercially available fluorometric assay kits for each MMP. The general workflow involves determining the IC50 value of this compound for each MMP and comparing it to the IC50 for MMP-12.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects in Cell-Based Assays
Problem: Unexpected or inconsistent results in cell-based assays when using this compound.
| Possible Cause | Troubleshooting Steps |
| Inhibition of other MMPs expressed by the cell line. | 1. Identify MMP expression profile: Use techniques like RT-qPCR or proteomics to determine which MMPs are expressed by your cell line. 2. Correlate with selectivity data: Compare the expressed MMPs with the known selectivity profile of this compound. 3. Use a less selective inhibitor as a control: Compare the cellular phenotype induced by this compound to that of a broad-spectrum MMP inhibitor to see if the effects are similar. 4. Rescue experiment: If a specific off-target MMP is suspected, try to rescue the phenotype by adding the product of that MMP's activity. |
| Compound cytotoxicity. | 1. Perform a cell viability assay: Use assays like MTT, MTS, or trypan blue exclusion to determine the cytotoxic concentration of this compound on your specific cell line. 2. Titrate the compound: Use the lowest effective concentration of this compound that inhibits MMP-12 without causing significant cell death. |
| Interaction with assay components. | 1. Vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not affect the assay at the final concentration used. 2. Test for interference: Run the assay with and without this compound in the absence of cells to check for any direct interaction with assay reagents or the detection system. |
Guide 2: Troubleshooting Fluorometric MMP Inhibition Assays
Problem: Inaccurate or unreliable results in fluorometric assays for this compound's inhibitory activity.
| Possible Cause | Troubleshooting Steps |
| High background fluorescence. | 1. Check for autofluorescence: Test the fluorescence of this compound alone at the assay's excitation and emission wavelengths. 2. Use appropriate microplates: Use black, opaque-walled microplates to minimize light scatter and bleed-through.[10] 3. Optimize buffer components: Some buffer components can be autofluorescent. Test each component individually. 4. Subtract blank readings: Always include wells with all components except the enzyme or substrate to measure and subtract background fluorescence. |
| Low signal or no enzyme activity. | 1. Enzyme activation: Ensure that the recombinant MMP enzyme has been properly activated according to the manufacturer's instructions (often with APMA). 2. Enzyme concentration: Titrate the enzyme to find a concentration that gives a robust signal within the linear range of the assay. 3. Substrate stability: Protect the fluorogenic substrate from light and repeated freeze-thaw cycles. 4. Incubation time and temperature: Optimize the incubation time and maintain a constant temperature (typically 37°C) to ensure consistent enzyme activity. |
| Inconsistent IC50 values. | 1. Solubility of this compound: Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations. 2. Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate dilutions and additions. 3. Kinetic vs. endpoint reading: For competitive inhibitors, pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial. A kinetic read is often more accurate than an endpoint read. |
Quantitative Data Summary
The following table summarizes the reported selectivity of this compound. Note that specific IC50 values for a full MMP panel are not publicly available.
| Target | Selectivity vs. MMP-12 | Reference |
| MMP-2 | 90-fold lower potency | [1][2][3] |
| Other MMPs (unspecified) | 100 to 1000-fold lower potency | [1][2][3] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Fluorometric Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound for MMP-12 or other MMPs.
Materials:
-
Recombinant human MMP-12 (and other MMPs for selectivity profiling)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (typically Tris-based with CaCl2, NaCl, and a detergent like Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
APMA (4-aminophenylmercuric acetate) for enzyme activation
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate the pro-MMP enzyme with APMA according to the manufacturer's instructions. This typically involves incubation at 37°C for a specified time.
-
This compound Dilution Series: Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) without the inhibitor.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of each this compound dilution or vehicle control to the appropriate wells.
-
Add 20 µL of the activated MMP enzyme to all wells except the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic MMP substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 328/420 nm for the Mca/Dpa FRET pair) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the vehicle control (V0).
-
Plot the percentage of inhibition [(1 - V/V0) * 100] against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Simplified MMP-12 signaling pathway in allergic asthma.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. foreseepharma.com [foreseepharma.com]
- 6. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 7. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 8. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. bitesizebio.com [bitesizebio.com]
Optimizing Aderamastat (FP-025) Concentration for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Aderamastat (FP-025) for in vitro experiments. This compound is a potent and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12), a key enzyme implicated in inflammatory and fibrotic diseases.[1][2][3] This guide offers detailed experimental protocols, data presentation tables, and visual aids to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound (FP-025) in in vitro experiments?
A1: The optimal concentration of this compound will vary depending on the cell type, experimental conditions, and the specific activity of the MMP-12 being assayed. Based on general principles for selective MMP inhibitors, a starting concentration range of 10-fold below to 10-fold above the reported selectivity or a known IC50 for similar compounds is recommended. For this compound, which has a high degree of selectivity, a pilot experiment performing a dose-response curve from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) is advised to determine the optimal concentration for your specific system.
Q2: How should I dissolve and store this compound (FP-025)?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q3: I am not seeing an inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
A3: Several factors could contribute to a lack of observed inhibition. Please consider the following troubleshooting steps:
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock solution to prevent degradation.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Consider optimizing incubation time or using a cell line with known permeability to similar small molecules.
-
MMP-12 Activity: Confirm that the cells you are using express and secrete active MMP-12. You can measure MMP-12 levels in your cell culture supernatant using an ELISA kit or assess its activity using a fluorogenic substrate assay.
-
Assay Conditions: The pH, temperature, and presence of chelating agents in your assay buffer can all affect MMP activity and inhibitor binding. Ensure your assay conditions are optimal for MMP-12.
-
Substrate Competition: If you are using a substrate-based assay, the concentration of the substrate could be too high, outcompeting the inhibitor. Try reducing the substrate concentration.
Q4: Can this compound (FP-025) be used in zymography assays?
A4: Yes, this compound can be used in zymography to assess its inhibitory effect on MMP-12 activity. In this technique, the inhibitor can be incorporated into the incubation buffer after electrophoresis to determine its effect on the gelatinolytic activity of MMP-12. A decrease in the clear band corresponding to MMP-12 in the presence of this compound would indicate inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (FP-025).
| Parameter | Value | Reference |
| Target | Matrix Metalloproteinase-12 (MMP-12) | [1] |
| Selectivity | 90-fold selective over MMP-2; 100 to 1000-fold selective over seven other MMP family members. | [4] |
| IC50 | While a specific IC50 value for this compound (FP-025) is not publicly available in the provided search results, it is expected to be in the low nanomolar range based on its high selectivity and potency. Researchers are encouraged to determine the IC50 experimentally in their specific assay system. | |
| Solubility | Soluble in DMSO. | |
| Formulation | For in vivo studies in mice, this compound has been administered orally. | [4] |
Experimental Protocols
In Vitro MMP-12 Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method to determine the inhibitory activity of this compound (FP-025) against purified MMP-12.
Materials:
-
Recombinant human MMP-12 (activated)
-
MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound (FP-025)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add activated recombinant MMP-12 to all wells except the negative control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MMP-12 fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in kinetic mode for at least 30 minutes at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based MMP-12 Activity Assay
This protocol outlines a general method to assess the effect of this compound on MMP-12 activity in a cell culture system.
Materials:
-
Cell line known to express and secrete MMP-12 (e.g., macrophage cell line)
-
This compound (FP-025)
-
Cell culture medium
-
MMP-12 Activity Assay Kit (Fluorometric) or MMP-12 ELISA Kit
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the MMP-12 activity in the supernatant using a fluorometric assay kit according to the manufacturer's instructions. Alternatively, measure the total MMP-12 protein level using an ELISA kit.
-
Analyze the data to determine the effect of this compound on MMP-12 activity or secretion.
Visualizations
Signaling Pathway
Caption: IL-17 signaling pathway leading to MMP-12 production and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for testing this compound's efficacy in a cell-based assay.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues in this compound in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 4. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
Aderamastat in Solution: Technical Support Center
Disclaimer: Detailed long-term stability data, including degradation pathways and quantitative analysis under various conditions (e.g., pH, light, temperature), for Aderamastat in solution are not extensively available in the public domain. The following guidance is based on information provided by commercial suppliers and established best laboratory practices for handling research compounds. Researchers should independently validate the stability of this compound in their specific experimental solutions and conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound stock solutions are typically prepared by dissolving the solid compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a concentrated stock solution. For in vivo experiments, further dilution into aqueous-based formulations is often necessary. Refer to the specific protocols provided by your supplier. A general workflow for preparing a stock solution is outlined in the "Experimental Protocols" section.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Based on supplier recommendations, the stability of this compound stock solutions is dependent on the storage temperature. To maximize the shelf-life of your stock solution, it is crucial to adhere to the storage guidelines summarized in the table below.[1]
Q3: How can I minimize the degradation of this compound in my stock solution?
A3: To minimize degradation, it is recommended to aliquot the stock solution into single-use volumes and store them at the recommended temperature.[1] This practice helps to avoid repeated freeze-thaw cycles, which can accelerate the degradation of the compound. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Q4: Can I store my this compound working solution for an extended period?
A4: It is generally not recommended to store dilute, aqueous-based working solutions for extended periods. For optimal results and to ensure the integrity of the compound, working solutions for in vivo experiments should be prepared fresh from a stock solution on the day of use.[1] If a formulation for continuous dosing over an extended period is required, its stability should be carefully evaluated.[1]
Data Presentation
Table 1: Recommended Storage of this compound Stock Solutions [1]
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes a general procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weigh this compound: Accurately weigh the desired amount of this compound solid in a clean, dry container.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired concentration (e.g., 10 mM). The molecular weight of this compound is approximately 394.45 g/mol .
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound solid.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during preparation or storage.
-
Possible Cause 1: Low Solubility in the Chosen Solvent System.
-
Possible Cause 2: Temperature Effects.
-
Solution: Some compounds are less soluble at lower temperatures. If precipitation occurs upon cooling or refrigeration, try preparing the solution at room temperature and using it immediately. If storage is necessary, you may need to gently warm the solution before use to redissolve the precipitate. Always visually inspect for complete dissolution before use.
-
-
Possible Cause 3: Incorrect pH.
-
Solution: The pH of the solution can significantly impact the solubility of a compound. While specific data for this compound is not publicly available, you may need to empirically test different pH buffers if you are preparing a custom formulation.
-
Issue 2: Inconsistent experimental results when using this compound solution.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that stock solutions have been stored correctly and are within the recommended use-by dates (see Table 1). Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare working solutions fresh for each experiment.
-
-
Possible Cause 2: Incomplete Dissolution.
-
Solution: Visually inspect your solution to ensure there is no precipitate before use. If necessary, use sonication or gentle warming to ensure the compound is fully dissolved.[1]
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Some compounds can adsorb to the surface of certain plastics. While specific information for this compound is unavailable, using low-adhesion polypropylene tubes for storage and preparation can help minimize this issue.
-
Mandatory Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Caption: Troubleshooting Logic for this compound Solution Precipitation.
References
addressing lot-to-lot variability of Aderamastat
Welcome to the Aderamastat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reproducibility of your experiments involving this compound, a selective MMP-12 inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential lot-to-lot variability and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12 is an enzyme implicated in the breakdown of extracellular matrix components and plays a significant role in inflammatory and fibrotic diseases.[2][3][4][5] By inhibiting MMP-12, this compound has shown potential therapeutic effects in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4][5]
Q2: What is lot-to-lot variability and why is it a concern for a small molecule inhibitor like this compound?
Q3: What are the potential causes of lot-to-lot variability in small molecule inhibitors?
Several factors during the manufacturing process can contribute to lot-to-lot variability, including:
-
Changes in raw materials or synthetic routes.
-
Variations in reaction conditions (e.g., temperature, pressure, reaction time).
-
Differences in purification and crystallization processes.
-
Inconsistent handling and storage conditions.[7]
Q4: How can I assess the quality and consistency of a new lot of this compound?
Before beginning extensive experiments, it is crucial to qualify each new lot of this compound. We recommend the following steps:
-
Request the Certificate of Analysis (CoA): The CoA provides lot-specific information on purity (usually determined by HPLC), identity (confirmed by mass spectrometry and NMR), and other quality control parameters.
-
Measure the IC50: Perform an in-house MMP-12 enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50) and compare it to previously obtained values or published data.
-
Perform a dose-response experiment: In a relevant cell-based assay, confirm that the new lot exhibits a similar dose-dependent effect to previous lots.
-
Check solubility and appearance: Visually inspect the compound for any changes in color or morphology. Confirm its solubility in your chosen solvent.
Q5: My IC50 value for this compound is different from previously published data. What could be the cause?
Discrepancies in IC50 values can arise from several factors:
-
Lot-to-lot variability: The potency of the inhibitor may differ between batches.
-
Assay conditions: Differences in the enzyme inhibition assay protocol, such as enzyme and substrate concentrations, buffer composition, and incubation times, can significantly impact the measured IC50.
-
Reagent quality: The quality and activity of the MMP-12 enzyme and substrate are critical.
-
Data analysis: The method used to calculate the IC50 from the dose-response curve can influence the result.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound, with a focus on issues that may be related to lot-to-lot variability.
Problem 1: Inconsistent results in cell-based assays.
| Possible Cause | Recommended Solution |
| This compound lot variability | Qualify the new lot by measuring its IC50 in an enzyme assay and comparing it to the previous lot. Perform a dose-response curve in your cell-based assay to confirm similar potency. |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and growing optimally before treatment. |
| Inconsistent compound preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure the compound is fully dissolved in the appropriate solvent. |
| Variability in assay reagents | Use the same lot of critical reagents (e.g., cell culture media, serum, cytokines) throughout a series of experiments. |
Problem 2: Reduced or no inhibitory activity observed.
| Possible Cause | Recommended Solution |
| Degraded this compound | Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect concentration | Verify the calculations for your dilutions. Perform a serial dilution to ensure you are testing a relevant concentration range. |
| Inactive MMP-12 enzyme | Use a fresh aliquot of the MMP-12 enzyme. Confirm enzyme activity using a positive control. |
| Assay interference | Components of your assay buffer or cell culture medium may interfere with the inhibitor or the enzyme. Test the effect of the vehicle (solvent) alone on the assay. |
Problem 3: Higher than expected background signal in the assay.
| Possible Cause | Recommended Solution |
| Impurity in this compound lot | Check the purity of the this compound lot on the Certificate of Analysis. If purity is a concern, consider purifying the compound or obtaining a higher purity lot. |
| Autofluorescence of the compound | If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of your reporter. |
| Contaminated reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination. |
Quantitative Data Summary
While specific lot-to-lot data for this compound is not publicly available, researchers should aim to maintain an internal record of key parameters for each lot they receive. This allows for tracking of any variations and aids in troubleshooting.
Table 1: Example this compound Lot Comparison
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 99.2% | > 98% |
| Identity (MS, NMR) | Conforms | Conforms | Conforms |
| IC50 (MMP-12) | 15 nM | 18 nM | ± 2-fold of reference |
| Appearance | White powder | White powder | White to off-white powder |
| Solubility (DMSO) | > 50 mg/mL | > 50 mg/mL | > 50 mg/mL |
Experimental Protocols
1. MMP-12 Enzyme Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MMP-12 inhibitor screening kits.[3]
-
Materials:
-
Recombinant human MMP-12 enzyme
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
Positive control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 328/420 nm)
-
-
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 20 µL of diluted this compound or control to the wells of the microplate.
-
Add 60 µL of MMP-12 enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the MMP-12 substrate solution (pre-warmed to 37°C).
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 20-30 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cell-Based Assay for MMP-12 Activity
This is a general workflow that can be adapted to specific cell types and experimental questions.
-
Materials:
-
Cells known to express and secrete MMP-12 (e.g., macrophage cell line like THP-1, or primary macrophages)
-
Cell culture medium and supplements
-
Stimulant to induce MMP-12 expression (e.g., PMA, LPS)
-
This compound
-
MMP-12 activity assay kit (e.g., ELISA or a fluorescence-based kit for measuring MMP-12 in conditioned media)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate with this compound for 1-2 hours.
-
Add the stimulant to induce MMP-12 expression and secretion.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Collect the conditioned medium from each well.
-
Measure the MMP-12 activity or concentration in the conditioned medium using a suitable assay kit, following the manufacturer's instructions.
-
Plot the MMP-12 activity against the this compound concentration to determine the inhibitory effect in a cellular context.
-
Visualizations
Caption: this compound inhibits the activity of MMP-12.
Caption: Workflow for qualifying a new lot of this compound.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. MMP12 Inhibitor Screening Assay Kit (Fluorometric) (ab139442) | Abcam [abcam.com]
- 4. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Aderamastat Technical Support Center: Managing Carry-Over Effects in Crossover Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the carry-over effect of Aderamastat in crossover clinical trials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (FP-025) is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12 is an enzyme implicated in the pathophysiology of inflammatory and fibrotic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] By inhibiting MMP-12, this compound aims to reduce inflammation and airway remodeling associated with these conditions.
Q2: What is a carry-over effect in a crossover study?
In a crossover study, a carry-over effect occurs when the effects of a treatment administered in one period persist into the subsequent period, potentially influencing the observed effects of the next treatment.[4] This can confound the interpretation of the study results.
Q3: Has a carry-over effect been observed with this compound?
Yes. A statistically significant carry-over effect was observed in a Phase 2a proof-of-concept study of this compound in patients with mild allergic asthma. The study was a randomized, double-blind, 2-period, placebo-controlled crossover trial. The effect of this compound administered in the first period appeared to persist into the second period, even after a washout period. This suggests a long-term sustained efficacy of the drug.
Q4: What are the implications of the this compound carry-over effect for future crossover studies?
The presence of a carry-over effect requires careful consideration in the design and analysis of subsequent crossover trials. Key implications include:
-
Washout Period Duration: The washout period must be sufficiently long to minimize the carry-over effect.
-
Study Design: Alternative study designs, such as parallel-group studies, may need to be considered if the carry-over effect cannot be adequately managed.
-
Statistical Analysis: The statistical analysis plan must account for the potential carry-over effect to provide an unbiased estimation of the treatment effect.
Troubleshooting Guide
Issue 1: Designing a Crossover Study for this compound
How do I determine an adequate washout period for an this compound crossover study?
An adequate washout period is crucial to minimize the carry-over effect. The following steps should be taken:
-
Consider the Pharmacokinetics: The elimination half-life of this compound is reported to be between 6 and 8 hours.
-
Apply the Rule of Thumb: A common recommendation is a washout period of at least 5 times the drug's half-life to ensure near-complete elimination from the body.
-
Review Previous Study Data: In the Phase 2a asthma study, a washout period of 3 to 7 weeks was used, yet a carry-over effect was still observed. This suggests that the pharmacological effect of this compound may persist longer than its plasma half-life would suggest.
-
Recommendation: For future crossover studies, a more extended washout period should be strongly considered. The exact duration should be justified based on a thorough review of all available pharmacokinetic and pharmacodynamic data.
Issue 2: Analyzing Data from a Crossover Study with Potential Carry-Over
What statistical methods should be used to analyze data from an this compound crossover study where a carry-over effect is suspected?
The statistical analysis plan should be pre-specified and include methods to test for and, if present, account for a carry-over effect.
-
Test for Carry-Over Effect: A formal statistical test for carry-over should be performed. This is often done by including a term for the carry-over effect in the statistical model. A significant p-value for this term (as was observed in the Phase 2a study, p=0.0340) indicates the presence of a carry-over effect.
-
Primary Analysis: If a significant carry-over effect is detected, the primary analysis of the treatment effect should be based on data from the first period only, as this period is not affected by the previous treatment.
-
Supportive Analyses: Analyses using data from both periods can be conducted as supportive analyses, but the potential for bias due to the carry-over effect must be acknowledged. These models should include a term to account for the carry-over.
Data Presentation
The following table summarizes the key findings from the this compound Phase 2a allergic asthma crossover study, which highlighted the carry-over effect.
| Parameter | This compound | Placebo | p-value |
| Primary Endpoint: Late Asthmatic Response (FEV1 AUC3-8h) | |||
| Analysis of Period 1 Data Only | Lower (suggesting benefit) | Higher | Not specified |
| Analysis of Both Periods (accounting for carry-over) | Statistically significant reduction | - | <0.05 |
| Carry-over Effect | 0.0340 |
Note: This table is a qualitative summary based on available public information. More detailed quantitative data from the study would be required for a complete comparison.
Experimental Protocols
Protocol 1: Determination of an Adequate Washout Period
Objective: To determine a washout period that minimizes the carry-over effect of this compound in a crossover study.
Methodology:
-
Pharmacokinetic (PK) Analysis:
-
Conduct a thorough review of all available PK data for this compound, including single and multiple-dose studies.
-
Based on the terminal elimination half-life of 6-8 hours, calculate the time required for at least 99% of the drug to be eliminated (approximately 7 half-lives). This provides a minimum baseline for the washout period.
-
-
Pharmacodynamic (PD) Analysis:
-
Review all available PD data to understand the time course of this compound's biological effects.
-
Consider the mechanism of action (MMP-12 inhibition) and the turnover rate of relevant biomarkers. The sustained effect observed in the Phase 2a study suggests that the PD effect may be much longer than the PK half-life.
-
-
Washout Period Justification:
-
Based on the PK and PD data, propose a washout period for the new study.
-
Given the observed carry-over in the Phase 2a study with a 3-7 week washout, a significantly longer period should be considered and justified. The justification should be included in the study protocol.
-
-
Pre-dose Trough Concentrations:
-
In the subsequent crossover study, collect pre-dose trough plasma samples at the beginning of the second treatment period to confirm that this compound concentrations are below the lower limit of quantification.
-
Protocol 2: Statistical Analysis of a Crossover Study with Potential Carry-Over
Objective: To provide an unbiased estimate of the this compound treatment effect in a two-period crossover study.
Methodology:
-
Statistical Model:
-
A mixed-effects model is a suitable approach for analyzing data from a crossover trial.
-
The model should include terms for:
-
Treatment (this compound vs. Placebo)
-
Period (Period 1 vs. Period 2)
-
Sequence (this compound then Placebo vs. Placebo then this compound)
-
Carry-over effect (interaction between treatment in the previous period and the current period)
-
Subject as a random effect
-
-
-
Hypothesis Testing:
-
Carry-over Effect: The primary test for the carry-over effect will be the statistical significance of the carry-over term in the model. A p-value < 0.05 will be considered significant.
-
Treatment Effect:
-
If the carry-over effect is not significant, the treatment effect will be estimated from the model using data from both periods.
-
If the carry-over effect is significant, the primary analysis of the treatment effect will be based on a comparison of this compound and Placebo using only the data from Period 1. A t-test or a similar appropriate statistical test will be used for this comparison.
-
-
-
Reporting:
-
The results of the test for the carry-over effect will be reported, including the p-value.
-
The primary analysis of the treatment effect will be clearly identified and justified based on the outcome of the carry-over effect test.
-
The results of any supportive analyses using data from both periods will be presented with a clear acknowledgment of the potential for bias due to the carry-over effect.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting MMP-12.
Caption: A 2x2 crossover study design illustrating the potential for a carry-over effect.
Caption: Troubleshooting workflow for managing this compound carry-over effect.
References
optimizing incubation time for Aderamastat in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Aderamastat (FP-025), a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12 is an enzyme primarily secreted by macrophages and is involved in the degradation of the extracellular matrix.[2] By inhibiting MMP-12, this compound can modulate inflammatory responses and tissue remodeling processes.[3][4]
Q2: In which cell types is this compound expected to be most effective?
A2: Given that MMP-12 is predominantly expressed by macrophages, cell lines such as human THP-1 (monocytic) or murine RAW 264.7 (macrophage-like) are relevant models to study the effects of this compound. Additionally, lung epithelial cells and fibroblasts can be used in co-culture systems or in studies of lung fibrosis, as MMP-12 plays a role in various respiratory diseases.[4][5]
Q3: What is the optimal pre-incubation time for this compound before adding the substrate in an enzymatic assay?
Q4: How does this compound affect cytokine production in inflammatory cells?
A4: MMP-12 has been shown to regulate the proliferation of macrophages and the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the ERK/P38 MAPK signaling pathway.[2] By inhibiting MMP-12, this compound is expected to modulate the production of these cytokines in response to inflammatory stimuli.
Troubleshooting Guides
High Background in Fluorogenic MMP-12 Activity Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound or other test compounds. | Run a control well containing the compound in assay buffer without the enzyme to measure its intrinsic fluorescence. Subtract this background fluorescence from the readings of the wells containing the enzyme and compound. |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and filter-sterilize all buffers. Ensure that the assay plates are clean and free of dust or other fluorescent particles.[8] |
| Non-specific binding of antibodies (in immunoassay-based detection). | Select high-quality antibodies and optimize their concentrations. Use appropriate blocking buffers to minimize non-specific binding. |
| Incorrect plate reader settings. | Optimize the gain and exposure settings of the plate reader. If possible, use a bottom-reading mode for cell-based assays to reduce interference from the cell culture medium.[9] |
Low or No Inhibition Observed
| Potential Cause | Recommended Solution |
| Suboptimal this compound concentration. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value for your specific assay conditions. |
| Insufficient pre-incubation time. | Increase the pre-incubation time of this compound with the MMP-12 enzyme to ensure that binding equilibrium is reached before adding the substrate.[6][10] |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Inactive MMP-12 enzyme. | Ensure the MMP-12 enzyme is active. Run a positive control with a known MMP-12 inhibitor to validate the assay. |
Poor Reproducibility Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent pipetting. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially small volumes. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Cellular heterogeneity. | Ensure a single-cell suspension before seeding and use an appropriate cell density to achieve a confluent monolayer. |
Quantitative Data Summary
While specific IC50 values for this compound in various cell lines are not widely published, the following table provides a general range for selective MMP-12 inhibitors and key parameters for related assays. Users should experimentally determine the optimal concentrations for their specific cell line and assay conditions.
| Parameter | Typical Range / Value | Cell Line / Assay | Notes |
| This compound (FP-025) Selectivity | 90-fold over MMP-2 | Enzymatic Assay | Highly selective for MMP-12 over other MMPs.[11] |
| General MMP-12 Inhibitor IC50 | 1 - 100 nM | Enzymatic Assay | This is a representative range; the actual IC50 will depend on the specific inhibitor and assay conditions. |
| Caco-2 Permeability (Papp) | >1.0 x 10⁻⁶ cm/s | Caco-2 cell monolayer | Indicates high permeability.[8][12] |
| Efflux Ratio (ER) | >2 | Caco-2 or MDCK cells | Suggests active efflux of the compound.[3] |
Experimental Protocols
Protocol: Determining the Optimal Incubation Time for this compound in a Cell-Free MMP-12 Enzymatic Assay
This protocol outlines a method to determine the necessary pre-incubation time for this compound to achieve binding equilibrium with MMP-12 before initiating the enzymatic reaction.
Materials:
-
Recombinant human MMP-12
-
This compound (FP-025)
-
Fluorogenic MMP-12 substrate
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant MMP-12 to the desired working concentration in assay buffer.
-
Prepare a series of this compound dilutions in assay buffer. A concentration at or near the expected IC50 is recommended for this experiment.
-
Prepare the fluorogenic MMP-12 substrate at the recommended working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted MMP-12 enzyme to a set of wells.
-
Add the prepared this compound dilution to the wells containing the enzyme.
-
Prepare control wells:
-
No-inhibitor control: Enzyme + assay buffer (instead of inhibitor).
-
No-enzyme control: Assay buffer (instead of enzyme) + substrate.
-
Inhibitor-only control: this compound + assay buffer + substrate (to check for compound autofluorescence).
-
-
-
Pre-incubation Time Course:
-
Incubate the plate at 37°C for varying periods: 5, 15, 30, 45, and 60 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
At the end of each pre-incubation time point, add the fluorogenic MMP-12 substrate to all wells to initiate the enzymatic reaction.
-
Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each pre-incubation time point by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocity as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the reaction velocity no longer decreases with increasing pre-incubation time, indicating that the enzyme-inhibitor binding has reached equilibrium.
-
Protocol: Measuring the Effect of this compound on Cytokine Secretion in Macrophages
This protocol describes how to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 or THP-1 cells
-
Cell culture medium
-
This compound (FP-025)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
24-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 or differentiated THP-1 cells into a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
The next day, remove the culture medium and wash the cells once with PBS.
-
Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
After the pre-incubation, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Include a negative control group of cells that are not treated with LPS.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined based on the kinetics of cytokine production for your specific cell line.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentration of the cytokine of interest in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cytokine concentration against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.
-
Visualizations
Caption: MMP-12 Signaling Pathway in Inflammation and Inhibition by this compound.
Caption: Experimental Workflow for Cytokine Secretion Assay.
Caption: Troubleshooting Logic for Low Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mdpi.com [mdpi.com]
- 5. Essential Role of MMP-12 in Fas-Induced Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Macrophage interleukin-6 and tumour necrosis factor-α are induced by coronavirus fixation to Toll-like receptor 2/heparan sulphate receptors but not carcinoembryonic cell adhesion antigen 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Matrix Metalloproteinases as Therapeutic Targets for Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
Validation & Comparative
Aderamastat's Selectivity Profile: A Comparative Analysis Against Key Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
Aderamastat (FP-025) is an orally active, selective inhibitor of matrix metalloproteinase-12 (MMP-12), a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases.[1][2] This guide provides a comparative analysis of this compound's selectivity against a panel of key MMPs: MMP-1 (collagenase-1), MMP-2 (gelatinase A), MMP-3 (stromelysin-1), and MMP-9 (gelatinase B). The information is supported by available preclinical data and a detailed description of a representative experimental protocol for determining MMP inhibition.
Quantitative Selectivity Profile of this compound
Publicly available data on the specific half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against MMP-1, MMP-3, and MMP-9 are limited. However, preclinical studies have characterized its high selectivity for MMP-12 over other MMP family members.
This compound has been reported to exhibit 90-fold selectivity over its closest family member, MMP-2, and a selectivity of two to three orders of magnitude over seven other MMPs. While specific IC50 values for MMP-1, MMP-3, and MMP-9 are not explicitly stated in the available literature, the significant selectivity margin for MMP-12 suggests a less potent inhibitory activity against these other MMPs.
| Matrix Metalloproteinase | Common Name | This compound Inhibition/Selectivity |
| MMP-1 | Collagenase-1 | Lower potency suggested by high selectivity for MMP-12. Specific IC50/Ki not publicly available. |
| MMP-2 | Gelatinase A | 90-fold less sensitive than MMP-12.[3] |
| MMP-3 | Stromelysin-1 | Lower potency suggested by high selectivity for MMP-12. Specific IC50/Ki not publicly available. |
| MMP-9 | Gelatinase B | Lower potency suggested by high selectivity for MMP-12. Specific IC50/Ki not publicly available. |
Caption: Comparative selectivity of this compound against MMP-1, MMP-2, MMP-3, and MMP-9.
Experimental Protocols: Determining MMP Inhibition
The inhibitory activity of compounds like this compound against various MMPs is typically determined using in vitro enzymatic assays. A common and robust method is the Fluorescence Resonance Energy Transfer (FRET) assay.
Representative FRET-Based MMP Inhibition Assay Protocol
This protocol describes a general procedure for assessing the inhibitory effect of a compound on the activity of a specific MMP using a fluorogenic substrate.
1. Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, or MMP-9)
-
Fluorogenic MMP substrate: A peptide sequence specific for the MMP of interest, labeled with a fluorescent donor (e.g., Mca) and a quencher (e.g., Dpa).
-
Assay Buffer: Typically Tris-HCl buffer containing CaCl2, ZnCl2, and a non-ionic detergent like Brij-35.
-
Test Compound (this compound) and a known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control.
-
96-well black microplates.
-
Fluorescence microplate reader.
2. Procedure:
-
Enzyme Activation: Pro-MMPs (inactive zymogens) are activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA) or trypsin.
-
Assay Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted this compound or control inhibitor, and the activated MMP enzyme to respective wells.
-
Include wells with the enzyme and buffer only (no inhibitor) as a negative control, and wells with buffer and substrate only as a background control.
-
-
Enzyme-Inhibitor Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., Ex/Em = 325/393 nm for Mca/Dpa). Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow of a typical FRET-based MMP inhibition assay.
Signaling Pathways of MMP-1, MMP-2, MMP-3, and MMP-9 in Inflammation
MMP-1, MMP-2, MMP-3, and MMP-9 are key players in the complex signaling networks that drive inflammatory processes and subsequent tissue remodeling. Their dysregulation is associated with numerous chronic inflammatory diseases.
-
MMP-1 (Collagenase-1): Primarily involved in the degradation of type I, II, and III collagens. In inflammation, its expression is upregulated by pro-inflammatory cytokines like TNF-α and IL-1β. MMP-1 activity facilitates the migration of inflammatory cells through the extracellular matrix (ECM).
-
MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B): These gelatinases degrade type IV collagen, a major component of basement membranes, as well as gelatin and elastin. Their activity is crucial for the breakdown of tissue barriers, enabling the infiltration of leukocytes into sites of inflammation. Both MMP-2 and MMP-9 can be induced by various inflammatory stimuli and are involved in the activation of cytokines and chemokines.
-
MMP-3 (Stromelysin-1): Possesses a broad substrate specificity, degrading proteoglycans, fibronectin, laminin, and gelatin. A key function of MMP-3 in inflammation is the activation of other pro-MMPs, including pro-MMP-1 and pro-MMP-9, thereby amplifying the proteolytic cascade.
These MMPs are often involved in a positive feedback loop where inflammatory cytokines stimulate MMP production, and MMPs, in turn, can process and activate more cytokines and chemokines, perpetuating the inflammatory response.
Caption: Simplified signaling roles of MMPs in inflammation.
References
Aderamastat's In Vitro Inhibitory Effect on MMP-12: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aderamastat (FP-025), a selective inhibitor of Matrix Metalloproteinase-12 (MMP-12), against other known MMP-12 inhibitors. The information is intended to assist researchers and professionals in drug development in evaluating this compound's potential in vitro. The guide summarizes key quantitative data, details experimental protocols for inhibitor testing, and visualizes relevant biological pathways and workflows.
Comparative Analysis of MMP-12 Inhibitors
This compound (FP-025) is a highly selective, orally active inhibitor of MMP-12.[1][2] While specific in vitro IC50 values for this compound are not publicly available, it has been described as a potent inhibitor with 90-fold selectivity for MMP-12 over its closest family member, MMP-2, and even greater selectivity against other MMPs.[3] For the purpose of comparison, this guide includes publicly available inhibitory concentration data for other known MMP-12 inhibitors.
| Inhibitor | Target | Inhibitory Concentration (IC50/Ki) | Organism | Notes |
| This compound (FP-025) | MMP-12 | Data not publicly available | - | Described as a highly selective inhibitor.[1][2] |
| Linvemastat (FP-020) | MMP-12 | IC50: < 10 nM | Human | A next-generation inhibitor from the same developer as this compound, with reportedly greater potency.[1][4] |
| MMP408 | MMP-12 | IC50: 2.0 nM | Human | Exhibits selectivity over other MMPs. |
| RXP470.1 | MMP-12 | Ki: 0.2 nM | Human | A potent and selective inhibitor. |
| AS111793 | MMP-12 | IC50: 20 nM | Human | Demonstrates selectivity over MMP-1, MMP-2, and MMP-9. |
| JG26 | MMP-12 | IC50: 9.4 nM | Human | Also inhibits ADAM8, ADAM17, and ADAM10.[4] |
| MMP12-IN-3 | MMP-12 | IC50: 4.9 nM | Human | A potent MMP-12 inhibitor.[4] |
| UK-370106 | MMP-12 | IC50: 42 nM | Human | Also a potent inhibitor of MMP-3.[4] |
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory effect of a compound on MMP-12 activity using a fluorogenic substrate assay. This protocol is based on commercially available kits and established methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human MMP-12.
Materials:
-
Recombinant human MMP-12 (active form)
-
Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, NaCl, and ZnCl2)
-
Test compound (inhibitor) at various concentrations
-
Positive control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of approximately 328/420 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution to the desired working concentration in Assay Buffer.
-
Reconstitute the recombinant MMP-12 in Assay Buffer to a specified concentration.
-
Prepare a serial dilution of the test compound and the positive control inhibitor in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer
-
Control wells (no inhibitor): Assay Buffer and MMP-12 enzyme
-
Positive control wells: Positive control inhibitor and MMP-12 enzyme
-
Test wells: Test compound at various concentrations and MMP-12 enzyme
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow for the interaction between the enzyme and the inhibitors.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in the fluorometric reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) at 37°C. The kinetic data will show an increase in fluorescence over time as the substrate is cleaved.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates of the test and positive control wells to the reaction rate of the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
MMP-12 Signaling in Inflammation and Fibrosis
MMP-12, primarily secreted by macrophages, plays a significant role in tissue remodeling, inflammation, and fibrosis.[5][6] Pro-inflammatory and pro-fibrotic stimuli, such as TGF-β1, IL-4, and IL-13, can induce the expression of MMP-12.[4] Once activated, MMP-12 can cleave various extracellular matrix components and also influence signaling pathways that promote the expression of pro-fibrotic genes like egr1 and cyr61.[7]
Caption: MMP-12 signaling pathway in fibrosis.
Experimental Workflow for MMP-12 Inhibition Assay
The process of evaluating an MMP-12 inhibitor involves several key steps, from preparing the necessary reagents to analyzing the final data to determine the compound's potency.
Caption: Workflow for MMP-12 in vitro inhibition assay.
Logical Relationship of this compound's Therapeutic Potential
The therapeutic rationale for using this compound is based on the established role of MMP-12 in pathological processes. By inhibiting MMP-12, this compound aims to interrupt the downstream effects that lead to tissue damage and disease progression.
Caption: Rationale for this compound's therapeutic use.
References
- 1. foreseepharma.com [foreseepharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 6. Foresee's Linvemastat Shows Promising Safety Profile in Phase 1 Trial [trial.medpath.com]
- 7. FP-MMP-12 inhibitor 1 - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
Aderamastat (FP-025) vs. Linvemastat (FP-020): A Comparative Analysis of Two Investigational MMP-12 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Aderamastat (FP-025) and Linvemastat (FP-020), two selective matrix metalloproteinase-12 (MMP-12) inhibitors under development by Foresee Pharmaceuticals. This document outlines their mechanism of action, comparative potency based on available data, and relevant experimental protocols.
Both this compound and its successor, Linvemastat, target MMP-12, an enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, including asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF)[1][2]. MMP-12 is understood to play a crucial role in tissue remodeling, inflammation, and fibrosis[1][2].
Potency Comparison
While specific quantitative data such as IC50 values for this compound and Linvemastat are not publicly available in the reviewed literature, information from the developing company, Foresee Pharmaceuticals, consistently characterizes Linvemastat (FP-020) as a more potent successor to this compound (FP-025).
Linvemastat is described as a "new-generation" and "follow-on" compound that exhibits "greater potency" and "better pharmaceutical properties" compared to this compound[2][3][4]. This suggests that Linvemastat may achieve its therapeutic effect at lower concentrations, potentially offering an improved safety and efficacy profile.
Table 1: Qualitative Potency and Development Status of this compound and Linvemastat
| Feature | This compound (FP-025) | Linvemastat (FP-020) |
| Target | Selective inhibitor of MMP-12 | Selective inhibitor of MMP-12 |
| Relative Potency | Potent and highly selective MMP-12 inhibitor[2] | Higher potency than this compound[2][3][4] |
| Development Phase | Completed Phase 2a proof-of-concept study in allergic asthma[5][6] | Completed Phase 1 clinical trial in healthy volunteers[7] |
| Therapeutic Areas | Asthma, Inflammatory and Fibrotic Diseases[5][6] | Asthma, COPD, Inflammatory Bowel Disease (IBD)[2][7] |
Signaling Pathway and Mechanism of Action
This compound and Linvemastat exert their therapeutic effects by inhibiting the enzymatic activity of MMP-12. In pathological conditions, elevated MMP-12 activity contributes to the breakdown of the extracellular matrix, leading to tissue damage and promoting inflammation and fibrosis. By selectively blocking MMP-12, these inhibitors aim to mitigate these detrimental processes.
Experimental Protocols
In Vivo Potency Assessment of this compound in a Murine Model of Allergic Asthma
The following protocol is based on a study evaluating the efficacy of this compound in a house dust mite (HDM)-induced allergic asthma model in mice.
1. Animal Model:
-
C57BL/6J mice are sensitized with an intranasal administration of HDM extract on day 0.
-
From day 7 to day 11, mice are challenged daily with HDM extract to induce an allergic asthma phenotype.
2. Treatment Protocol:
-
This compound (FP-025) is administered orally at various doses (e.g., 10, 30, 100 mg/kg) daily from day 14 to day 20.
-
A control group receives a vehicle solution.
3. Efficacy Endpoints:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the change in lung resistance in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes).
-
Histopathology: Lung tissue is collected for histological analysis to assess inflammation, mucus production, and fibrosis.
-
MMP-12 Levels: Measurement of MMP-12 protein levels in BAL fluid and lung homogenates.
In Vitro MMP-12 Inhibition Assay
A fluorometric assay can be utilized to determine the in vitro potency of MMP-12 inhibitors. A general protocol is outlined below, based on commercially available kits.
1. Reagents and Materials:
-
Recombinant human MMP-12 enzyme.
-
Fluorogenic MMP-12 substrate.
-
Assay buffer.
-
This compound (FP-025) and Linvemastat (FP-020) at various concentrations.
-
96-well microplate.
-
Fluorometric plate reader.
2. Assay Procedure:
-
The MMP-12 enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or Linvemastat) in the assay buffer.
-
The reaction is initiated by adding the fluorogenic MMP-12 substrate.
-
The fluorescence intensity is measured over time at the appropriate excitation and emission wavelengths.
3. Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of MMP-12 inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
Both this compound (FP-025) and Linvemastat (FP-020) are promising selective MMP-12 inhibitors with the potential to treat a range of inflammatory and fibrotic diseases. While direct quantitative comparisons of their potency are not yet publicly available, Linvemastat is positioned as a more potent, next-generation compound. Further preclinical and clinical data will be necessary to fully elucidate the comparative efficacy and safety profiles of these two investigational drugs. The experimental protocols provided herein offer a framework for such comparative evaluations.
References
- 1. Foresee Pharmaceuticals Announces a Keynote Oral Presentation and Participation at the 2025 American Thoracic Society International Conference [prnewswire.com]
- 2. Foresee Pharmaceuticals Reports Positive Phase 1 Results for Linvemastat (FP-020) [synapse.patsnap.com]
- 3. foreseepharma.com [foreseepharma.com]
- 4. Foresee's Linvemastat Shows Promising Safety Profile in Phase 1 Trial [trial.medpath.com]
- 5. foreseepharma.com [foreseepharma.com]
- 6. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 7. biopharmaboardroom.com [biopharmaboardroom.com]
Aderamastat versus broad-spectrum MMP inhibitors like batimastat
In the landscape of matrix metalloproteinase (MMP) inhibition, the strategic shift from broad-spectrum to selective inhibitors is vividly illustrated by the comparison of the clinical-stage molecule, Aderamastat, and the early-generation compound, Batimastat. This guide provides a detailed, data-driven comparison of these two MMP inhibitors, offering insights into their mechanisms, selectivity, and experimental evaluation for researchers and drug development professionals.
Executive Summary
This compound (FP-025) is a novel, orally active, and highly selective inhibitor of MMP-12, currently under investigation for inflammatory and fibrotic diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] In contrast, Batimastat (BB-94) is a potent, broad-spectrum inhibitor of multiple MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[5][6] Developed as an anti-cancer agent, Batimastat's clinical progression was hampered by its poor oral bioavailability and the emergence of musculoskeletal side effects, a toxicity concern linked to broad-spectrum MMP inhibition.[7][8]
Mechanism of Action and Selectivity
This compound exerts its therapeutic effect through the highly selective inhibition of MMP-12, a key enzyme implicated in the pathophysiology of inflammatory airway diseases.[4][9] MMP-12 is secreted by macrophages and plays a crucial role in tissue remodeling, inflammation, and fibrosis in the lungs.[4][9] By selectively targeting MMP-12, this compound aims to mitigate the detrimental effects of this enzyme while avoiding the side effects associated with inhibiting other MMPs that are crucial for normal physiological processes.[8][10]
Batimastat , conversely, was designed to inhibit a wide range of MMPs involved in cancer progression, including tumor growth, invasion, and metastasis.[11] Its mechanism involves a hydroxamate moiety that chelates the zinc ion in the active site of MMPs, leading to reversible, competitive inhibition.[6][12] This broad-spectrum activity, while effective in preclinical cancer models, led to the inhibition of MMPs essential for tissue homeostasis, contributing to the dose-limiting toxicities observed in clinical trials.[8][13]
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Batimastat against various MMPs.
| Target MMP | This compound (IC50) | Batimastat (IC50) |
| MMP-1 | - | 3 nM[5] |
| MMP-2 | - | 4 nM[5] |
| MMP-3 | - | 20 nM[5][6] |
| MMP-7 | - | 6 nM[5] |
| MMP-9 | - | 4 nM[5] |
| MMP-12 | Highly Selective[2][4] | - |
| MMP-13 | - | - |
| ADAM17 | - | Inhibition reported[5] |
Note: Specific IC50 values for this compound against a panel of MMPs are not publicly available, but it is consistently described as a highly selective MMP-12 inhibitor.
Experimental Data and Clinical Development
This compound:
This compound has demonstrated promising results in preclinical and clinical studies for respiratory diseases. In a mouse model of house dust mite (HDM)-induced allergic asthma, oral administration of this compound (10-100 mg/kg daily for 7 days) significantly attenuated airway hyperresponsiveness, reduced inflammatory cell infiltration in the bronchoalveolar lavage fluid, and decreased lung histopathology, including fibrosis and mucus production.[2]
A Phase 2 proof-of-concept study in patients with allergic asthma has been successfully completed, showing that this compound was safe, well-tolerated, and demonstrated clinically meaningful protection against allergen-induced asthma.[4][14][15] The study met its primary endpoint, showing a significant reduction in the late asthmatic response (LAR) to allergen challenge.[16]
Batimastat:
Batimastat showed efficacy in various preclinical cancer models, where it was found to inhibit tumor growth and metastasis.[11] It was the first MMP inhibitor to enter clinical trials.[7] A Phase I/II trial in patients with malignant ascites, where the drug was administered intraperitoneally, showed that it was well-absorbed and resulted in a response in approximately half of the evaluable patients.[17] However, its development was ultimately halted due to its lack of oral bioavailability and the occurrence of musculoskeletal syndrome in clinical trials with other broad-spectrum MMP inhibitors.[7][8]
Experimental Protocols
In Vitro MMP Inhibition Assay (General Protocol)
A common method to determine the IC50 values for MMP inhibitors is a fluorogenic substrate-based assay.
-
Enzyme Activation: Recombinant human MMPs are activated according to the manufacturer's instructions. This often involves treatment with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: this compound or Batimastat is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The activated MMP enzyme is incubated with the inhibitor at various concentrations in an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, and Brij-35) at 37°C.
-
Substrate Addition: A fluorogenic MMP substrate is added to the reaction mixture.
-
Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Animal Model of Allergic Asthma (for this compound)
-
Sensitization: C57BL/6J mice are sensitized by intraperitoneal injections of house dust mite (HDM) extract and an adjuvant (e.g., alum).
-
Challenge: Following sensitization, mice are challenged intranasally with HDM extract to induce an allergic asthma phenotype.
-
Treatment: this compound is administered orally at specified doses (e.g., 10-100 mg/kg) daily for a defined period (e.g., 7 days) during the challenge phase.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the change in lung resistance in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged, and the collected fluid is analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, macrophages).
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus, and Masson's trichrome for fibrosis) for microscopic examination.
-
MMP-12 Expression: Measured in lung tissue or BAL fluid using techniques like immunohistochemistry or ELISA.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Comparative mechanisms of this compound and Batimastat.
Experimental Workflow: In Vitro MMP Inhibition Assay
Caption: General workflow for an in vitro MMP inhibition assay.
Conclusion
The comparison between this compound and Batimastat highlights the evolution of MMP inhibitor drug development. While Batimastat demonstrated the therapeutic potential of MMP inhibition, its broad-spectrum activity and poor pharmacokinetic properties limited its clinical success. This compound represents a more refined, second-generation approach, with its high selectivity for MMP-12 and oral bioavailability offering the potential for a safer and more effective treatment for specific inflammatory and fibrotic diseases. For researchers, the distinct profiles of these two inhibitors provide a clear illustration of the importance of target selectivity in modern drug design and development.
References
- 1. This compound - Foresee Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Batimastat - Wikipedia [en.wikipedia.org]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 10. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. foreseepharma.com [foreseepharma.com]
- 15. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 16. atsjournals.org [atsjournals.org]
- 17. Phase I/II trial of batimastat, a matrix metalloproteinase inhibitor, in patients with malignant ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Aderamastat's On-Target Mechanism of Action in Asthma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aderamastat, a selective Matrix Metalloproteinase-12 (MMP-12) inhibitor, with alternative MMP-12 inhibitors. We delve into the experimental data from genetic knockout models and preclinical studies that substantiate its mechanism of action in the context of allergic asthma. This document is intended to serve as a valuable resource for researchers and professionals in the field of respiratory drug development.
Executive Summary
This compound is an orally active and selective inhibitor of MMP-12, an enzyme implicated in the pathogenesis of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Genetic and preclinical studies have demonstrated that elevated MMP-12 activity contributes to airway inflammation, tissue remodeling, and bronchoconstriction. This guide will present evidence from studies utilizing MMP-12 knockout mouse models of allergic asthma, which confirms that the therapeutic effects of MMP-12 inhibition are directly attributable to the targeting of this enzyme. Furthermore, we will compare the efficacy of this compound with other selective MMP-12 inhibitors, presenting quantitative data in a clear, tabular format. Detailed experimental protocols and signaling pathway diagrams are also provided to facilitate a deeper understanding of the scientific basis for this compound's mechanism of action.
This compound's Mechanism of Action: Targeting MMP-12 in Allergic Asthma
MMP-12, also known as macrophage elastase, is a key mediator in the inflammatory cascade of allergic asthma. It is secreted by macrophages and other immune cells in the airways and contributes to disease pathology through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: MMP-12 degrades components of the ECM, such as elastin, leading to airway remodeling and a decline in lung function.[2]
-
Inflammatory Cell Recruitment: By cleaving and activating signaling molecules, MMP-12 promotes the infiltration of inflammatory cells, including eosinophils and neutrophils, into the airways.[3]
-
Modulation of Immune Responses: Recent studies have shown that MMP-12 can influence adaptive immunity by cleaving chemokines like CXCL13, which is involved in the formation of B cell follicles and local antibody responses in the lungs.[2]
This compound is designed to selectively inhibit the enzymatic activity of MMP-12, thereby mitigating these pathological processes.[1]
Validating the Mechanism with MMP-12 Knockout Models
The most direct way to confirm that a drug's effect is due to the inhibition of its intended target is to administer it to a genetic model where the target is absent. In the context of this compound, this would involve treating MMP-12 knockout mice with the drug in an asthma model and observing a lack of therapeutic effect. While a study specifically detailing the administration of this compound to MMP-12 knockout mice has not been identified in the public domain, extensive research on MMP-12 knockout mice in asthma models provides strong evidence for the on-target mechanism of any selective MMP-12 inhibitor.
Studies on MMP-12 deficient mice have shown a significant reduction in airway inflammation and resistance in response to allergens.[4] These findings strongly suggest that the therapeutic effects of this compound in asthma are indeed mediated through the inhibition of MMP-12.
Comparative Efficacy of MMP-12 Inhibitors
To provide a comprehensive overview, this section compares the preclinical efficacy of this compound with other selective MMP-12 inhibitors in mouse models of allergic asthma.
Quantitative Data from Preclinical Asthma Models
The following table summarizes the quantitative data from studies evaluating this compound and other selective MMP-12 inhibitors in house dust mite (HDM) and Aspergillus fumigatus-induced allergic asthma models.
| Compound | Animal Model | Key Efficacy Endpoints | Results | Reference |
| This compound (FP-025) | House Dust Mite (HDM)-induced Allergic Asthma (Mice) | Attenuation of allergen-induced histopathology | Sustained anti-inflammatory effects and reduced histopathology. | [1][5][6][7] |
| PF-00356231 | Aspergillus fumigatus-induced Allergic Asthma (Mice) | Reduction in Bronchoalveolar Lavage (BAL) Fluid Eosinophils | Significant reduction in eosinophil counts. | [4] |
| Reduction in Collagen Deposition | Significant reduction in lung collagen. | [4] | ||
| Reduction in α-SMA Expression | Significant reduction in α-SMA positive cells. | [4] | ||
| MMP408 | Aspergillus fumigatus-induced Allergic Asthma (Mice) | Reduction in BAL Fluid Eosinophils | Significant reduction in eosinophil counts. | [4] |
| Reduction in Collagen Deposition | Significant reduction in lung collagen. | [4] | ||
| Reduction in α-SMA Expression | Significant reduction in α-SMA positive cells. | [4] |
Experimental Protocols
House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice
This protocol is a standard method for inducing an allergic asthma phenotype in mice, which is then used to test the efficacy of therapeutic interventions like this compound.
Materials:
-
House Dust Mite (HDM) extract
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6 strains)
-
Intranasal or intratracheal administration apparatus
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization Phase: Mice are sensitized by intranasal or intratracheal administration of a low dose of HDM extract in PBS on multiple occasions (e.g., daily for 5 days, followed by a rest period).
-
Challenge Phase: Following the sensitization period, mice are challenged with a higher dose of HDM extract to induce an acute allergic response. This is typically done on several consecutive days.
-
Treatment: this compound or a vehicle control is administered to the mice, often before and during the challenge phase. The route of administration (e.g., oral gavage) and dosing regimen will depend on the specific study design.
-
Endpoint Analysis: 24-72 hours after the final challenge, various endpoints are assessed to determine the severity of the asthmatic phenotype and the efficacy of the treatment. These endpoints include:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography in response to a bronchoconstrictor agent (e.g., methacholine).
-
Bronchoalveolar Lavage (BAL): Collection of fluid from the lungs to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Cytokine and Chemokine Analysis: Measurement of inflammatory mediators in BAL fluid or lung homogenates using techniques like ELISA or multiplex assays.
-
Gene and Protein Expression: Analysis of MMP-12 and other relevant markers in lung tissue using qPCR or Western blotting.
-
Visualizing the Molecular Pathways and Experimental Design
Signaling Pathway of MMP-12 in Allergic Asthma
The following diagram illustrates the central role of MMP-12 in the pathophysiology of allergic asthma and the point of intervention for this compound.
Caption: this compound inhibits MMP-12, blocking downstream pathological effects in asthma.
Experimental Workflow for Confirming Mechanism of Action
This diagram outlines the logical workflow for confirming the on-target mechanism of action of this compound using genetic knockout models.
Caption: Workflow to confirm this compound's on-target mechanism using knockout mice.
Conclusion
The available evidence from preclinical studies, particularly those involving MMP-12 knockout mouse models of allergic asthma, strongly supports the on-target mechanism of action of this compound. By selectively inhibiting MMP-12, this compound effectively mitigates key pathological features of asthma, including airway inflammation and remodeling. The comparative data presented in this guide positions this compound as a promising therapeutic candidate for respiratory diseases. Further studies directly comparing this compound with other selective MMP-12 inhibitors in standardized models will provide a more definitive assessment of its relative efficacy. The detailed protocols and pathway diagrams included herein are intended to aid researchers in the design and interpretation of future studies in this important area of drug development.
References
- 1. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 2. Matrix Metalloproteinase-12 Supports Pulmonary B Cell Follicle Formation and Local Antibody Responses During Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMP-12 Inhibitors Inverse Eosinophilic Inflammation-Mediated Bronchial Fibrosis in Murine Models of Pulmonary Airway Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foreseepharma.com [foreseepharma.com]
- 6. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 7. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
Aderamastat efficacy compared to standard of care in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aderamastat (FP-025) is an orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key modulator in inflammatory and fibrotic pathways, primarily secreted by macrophages. Its role in the recruitment and activity of various immune cells, including macrophages and neutrophils, and in the remodeling of the extracellular matrix has positioned it as a therapeutic target for a range of diseases. This guide provides a comparative analysis of the preclinical efficacy of this compound against standard-of-care treatments in relevant animal models of inflammatory diseases.
This compound in Allergic Asthma
In a preclinical study utilizing a house dust mite (HDM)-induced allergic asthma mouse model, this compound demonstrated significant efficacy in mitigating key pathological features of the disease. Its performance was compared against prednisone, a corticosteroid representing the standard of care in this model.
Quantitative Efficacy Data
The following tables summarize the key findings from this comparative study.
Table 1: Effect of this compound and Prednisone on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dose | AHR (PenH) vs. Vehicle |
| Vehicle | - | Baseline |
| This compound | 10 mg/kg | Reduction |
| This compound | 30 mg/kg | Significant Reduction |
| This compound | 100 mg/kg | Significant Reduction (Comparable to Prednisone) |
| Prednisone | 5 mg/kg | Significant Reduction |
Table 2: Effect of this compound and Prednisone on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Cell Type | This compound (100 mg/kg) | Prednisone (5 mg/kg) |
| Total Cells | Significant Reduction | Significant Reduction |
| Eosinophils | Significant Reduction | Significant Reduction |
| Neutrophils | Significant Reduction | Significant Reduction |
| Macrophages | Significant Reduction | Significant Reduction |
| Lymphocytes | Significant Reduction | Significant Reduction |
Table 3: Histopathological Assessment of Lung Tissue
| Parameter | This compound (100 mg/kg) | Prednisone (5 mg/kg) |
| Inflammation Score | Significant Reduction | Significant Reduction |
| Fibrosis Score | Significant Reduction | No Significant Effect |
| Mucus Production | Significant Reduction | Significant Reduction |
Experimental Protocols
House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of Allergic Asthma: Mice were sensitized intranasally with HDM extract on day 0 and challenged with HDM extract from day 7 to day 11.
-
Treatment: this compound was administered orally once daily from day 7 to day 11 at doses of 10, 30, and 100 mg/kg. Prednisone was administered intraperitoneally at a dose of 5 mg/kg as a positive control.
-
Efficacy Endpoints:
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the change in airway resistance in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Inflammatory Cell Infiltration: Cells from bronchoalveolar lavage (BAL) fluid were collected, counted, and differentiated by flow cytometry.
-
Histopathology: Lung tissue was collected, fixed, and stained with hematoxylin and eosin (H&E) for inflammation, Masson's trichrome for fibrosis, and periodic acid-Schiff (PAS) for mucus production. Slides were scored by a blinded pathologist.
-
Cross-Validation of Aderamastat's Efficacy: A Comparative Guide to Preclinical and Clinical Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on Aderamastat (FP-025), a selective inhibitor of matrix metalloproteinase-12 (MMP-12), across various preclinical and clinical assay platforms. The objective is to offer a clear, data-driven overview of its therapeutic potential in inflammatory and fibrotic diseases, particularly asthma.
Executive Summary
This compound has demonstrated consistent anti-inflammatory and anti-fibrotic effects across a range of assay platforms, from in vitro enzyme inhibition and cell-based models to in vivo animal studies and human clinical trials. As a highly selective MMP-12 inhibitor, its mechanism of action is centered on mitigating the pathological roles of MMP-12 in tissue remodeling and inflammation. This guide synthesizes the available quantitative data and detailed experimental methodologies to facilitate a thorough evaluation of this compound's performance and to support further research and development efforts.
Data Presentation
The following tables summarize the key quantitative findings for this compound's effects across different assay platforms.
Table 1: In Vivo Efficacy of this compound in a House Dust Mite (HDM)-Induced Murine Model of Allergic Asthma
| Parameter | Assay Platform | Treatment Group | Result | Percentage Change vs. HDM Control |
| Airway Hyperresponsiveness (AHR) | Invasive measurement of lung resistance | This compound (100 mg/kg) | Significantly reduced AHR | Similar to Prednisone (5 mg/kg) |
| Total Inflammatory Cells in BAL Fluid | Cell counting (haemocytometer) | This compound (100 mg/kg) | ~1.5 x 10^5 cells | ↓ ~50% |
| Eosinophils in BAL Fluid | Differential cell counting | This compound (100 mg/kg) | Significantly reduced | ↓ ~75% |
| Neutrophils in BAL Fluid | Differential cell counting | This compound (100 mg/kg) | Significantly reduced | ↓ ~60% |
| Macrophages in BAL Fluid | Differential cell counting | This compound (100 mg/kg) | Significantly reduced | ↓ ~40% |
| Lymphocytes in BAL Fluid | Differential cell counting | This compound (100 mg/kg) | Significantly reduced | ↓ ~50% |
| Fibrosis (α-SMA stain) | Histopathology with immunohistochemistry | This compound (100 mg/kg) | Reduced α-SMA staining | Not quantified |
| Mucus Production (PAS stain) | Histopathology with PAS staining | This compound (100 mg/kg) | Reduced mucus production | Not quantified |
| MMP-12 Levels in BAL Fluid | ELISA | This compound (10, 30, 100 mg/kg) | Dose-dependent reduction | Not quantified |
Data extracted from Ravanetti L, et al. Allergy. 2023.[1][2][3][4][5]
Table 2: Clinical Efficacy of this compound in a Phase 2 Allergen Challenge Study in Mild Allergic Asthma
| Parameter | Assay Platform | Treatment Group | Result |
| Late Asthmatic Response (LAR) | Spirometry (FEV1 AUC3-8h) | This compound (400 mg BID) | Met primary endpoint |
| FEV1 AUC3-8h (Period 1) | Spirometry | This compound vs. Placebo | 84.01 vs. 113.43 (%fall*h) |
| Allergen-induced FeNO | Fractional Exhaled Nitric Oxide (FeNO) Measurement | This compound vs. Placebo | Lesser increase in FeNO |
| Small Airway Dysfunction | Impulse Oscillometry (IOS) | This compound vs. Placebo | Positive trends in R5, Fres, AX, and X5 |
Data from Foresee Pharmaceuticals presentation at the ERS International Congress 2023.[6][7][8][9]
Experimental Protocols
In Vivo House Dust Mite (HDM)-Induced Murine Model of Allergic Asthma
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of allergic asthma.
Methodology:
-
Animals: C57BL/6J mice.
-
Sensitization and Challenge: Mice were intranasally sensitized with house dust mite (HDM) extract. Following sensitization, mice were challenged with HDM to induce an asthmatic phenotype.
-
Treatment: this compound was administered orally at doses of 10, 30, and 100 mg/kg daily for 7 days. A control group received vehicle, and a positive control group received Prednisone (5 mg/kg).
-
Airway Hyperresponsiveness (AHR) Measurement: AHR was assessed by measuring lung resistance in response to increasing concentrations of methacholine using an invasive method.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Histopathology: Lung tissue was collected, fixed, and stained with Hematoxylin and Eosin (H&E) for general inflammation, Periodic acid-Schiff (PAS) for mucus production, and immunohistochemistry for alpha-smooth muscle actin (α-SMA) as a marker of fibrosis.
-
MMP-12 Level Measurement: MMP-12 protein levels in BAL fluid and lung parenchyma were quantified by ELISA.[1][2][3][4][5]
Phase 2a Randomized, Placebo-Controlled, Double-Blind, 2-Way Crossover Allergen Challenge Clinical Trial
Objective: To assess the efficacy, safety, and tolerability of this compound in subjects with mild allergic asthma.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, 2-way crossover study. (NCT03858686)[10]
-
Participants: Subjects with stable, mild house dust mite (HDM)-allergic asthma.
-
Intervention: Participants received this compound (400 mg BID) or a matching placebo for 12 consecutive days in two separate treatment periods, separated by a washout period.
-
Allergen Challenge: On day 11 of each treatment period, a standardized inhaled HDM challenge was performed.
-
Primary Endpoint: The primary outcome was the effect on the late asthmatic response (LAR), measured as the area under the curve (AUC) of the percentage fall in Forced Expiratory Volume in 1 second (FEV1) from 3 to 8 hours post-challenge (FEV1 AUC3-8h).
-
Secondary Endpoints:
-
Fractional Exhaled Nitric Oxide (FeNO): FeNO levels were measured as a biomarker of airway inflammation.
-
Impulse Oscillometry (IOS): IOS was used to assess small airway function, measuring parameters such as resistance at 5 Hz (R5), resonant frequency (Fres), and reactance area (AX).
-
-
Safety and Pharmacokinetics: Adverse events were monitored, and blood samples were collected to assess the pharmacokinetic profile of this compound.[6][7][8][9]
Mandatory Visualizations
Caption: this compound's mechanism of action in inhibiting MMP-12.
References
- 1. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of FP-025: A novel matrix metalloproteinase-12 (MMP-12) inhibitor in murine allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 7. foreseepharma.com [foreseepharma.com]
- 8. researchgate.net [researchgate.net]
- 9. foreseepharma.com [foreseepharma.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Aderamastat (FP-025) in Allergic Asthma: A Comparative Analysis of Phase 2 Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Phase 2 clinical trial results for Aderamastat (FP-025), a first-in-class oral, selective matrix metalloproteinase-12 (MMP-12) inhibitor, for the treatment of allergic asthma. The data is compared with other emerging and established therapies to provide a comprehensive overview of its potential positioning in the evolving asthma treatment landscape.
Introduction to this compound (FP-025) and its Mechanism of Action
This compound (FP-025) is a novel small molecule being developed by Foresee Pharmaceuticals for inflammatory and fibrotic diseases.[1] Its target, MMP-12, is a key enzyme implicated in the pathophysiology of asthma, associated with disease severity and the regulation of inflammatory cell biology.[2] In allergic asthma, MMP-12 activity is linked to the accumulation of eosinophils and neutrophils, macrophage function, and the development of airway hyperresponsiveness (AHR).[3][4] By selectively inhibiting MMP-12, this compound aims to offer a novel anti-inflammatory mechanism for respiratory diseases.[5]
Signaling Pathway in Allergic Asthma and this compound's Point of Intervention
In the allergic asthma cascade, inhaled allergens trigger an immune response characterized by the activation of various cells, including macrophages and eosinophils. These cells, in turn, release a variety of mediators, including MMP-12. MMP-12 contributes to airway inflammation and remodeling by degrading extracellular matrix components and activating other pro-inflammatory pathways. This compound directly inhibits the enzymatic activity of MMP-12, thereby aiming to attenuate these downstream pathological effects.
This compound Phase 2a Proof-of-Concept Trial
This compound's efficacy was evaluated in a Phase 2a proof-of-concept (PoC) study in patients with mild allergic asthma.[6] The positive outcomes were presented at the European Respiratory Society (ERS) International Congress in 2023.[5][7]
Experimental Protocol
The study was a randomized, double-blind, placebo-controlled, 2-way crossover trial conducted in the Netherlands.[6][8]
-
Participants: The trial enrolled non-smoking subjects (18-55 years) with clinically stable, mild allergic asthma.[8] Key inclusion criteria were blood eosinophil counts of ≥150 cells/μL and a demonstrated late asthmatic response (LAR) to an inhaled house dust mite (HDM) allergen challenge at screening.[8][9]
-
Trial Design: A total of 29 subjects were enrolled, yielding 19 evaluable subjects.[6] The design consisted of two identical 12-day treatment periods separated by a washout period of 3 to 7 weeks.[6][8] Subjects were randomized to receive either this compound or a placebo in the first period and then crossed over to the other treatment for the second period.[6]
-
Intervention: this compound was administered orally at a dose of 400 mg twice daily (BID).[6]
-
Primary Endpoint: The primary objective was to assess the effect of this compound versus placebo on the allergen-induced LAR, defined as the Forced Expiratory Volume in 1 second (FEV1) Area Under the Curve from 3 to 8 hours post-allergen challenge (AUC3-8h).[6][9]
-
Secondary and Exploratory Endpoints: These included safety, pharmacokinetics (PK), impulse oscillometry (IOS), methacholine challenge (PC20), Fraction of Exhaled Nitric Oxide (FeNO), and blood eosinophils.[9]
-
Procedures: A standardized inhaled HDM challenge was performed on Day 11 of each treatment period, with airway responses recorded for 8 hours.[8][9]
Clinical Trial Results
The trial successfully met its primary endpoint, demonstrating that this compound provides clinically meaningful protection against allergen-induced asthma.[5] A statistically significant carry-over effect was noted when this compound was administered in the first period, suggesting a long-term sustained efficacy.[5][6]
| Parameter | This compound (FP-025) | Placebo | P-value | Key Observation |
| Primary Endpoint: LAR (FEV1 AUC3-8h) | ||||
| P-FP-025 Sequence Analysis (n=8) | -84.005 | -113.429 | 0.0161 | Statistically significant 26% reduction in LAR vs. placebo within the same individuals.[6][8] |
| Mixed Model ANOVA (n=19) | -81.358 | -113.429 | 0.0149 | Statistically significant 29% reduction in LAR vs. placebo using a mixed-effects model.[6][8] |
| Period 1 Analysis (FP-025 n=11, Placebo n=8) | -79.443 | -113.429 | 0.1302 | Showed a positive trend, but did not reach statistical significance.[6] |
| Carry-over Effect | - | - | 0.0340 | This compound's effect persisted into the second period for subjects who received it first.[6][8] |
| Secondary Endpoints | ||||
| Fraction of Exhaled Nitric Oxide (FeNO) | Lesser increase post-allergen | Greater increase post-allergen | 0.92 | Positive trend observed, though not statistically significant.[5][8] |
| Impulse Oscillometry (IOS) | Positive trends (e.g., R5, Fres, AX, X5) | - | - | Measurements of airway resistance and reactance supported the overall response.[5][8] |
| Blood Eosinophils | No statistical difference | No statistical difference | 0.283 | No significant change in blood eosinophils pre/post-allergen challenge between treatments.[8] |
Safety and Tolerability: this compound was reported to be safe and well-tolerated in subjects with mild allergic asthma, with all subjects showing good plasma exposure.[5][7]
Comparison with Alternative Therapies
The treatment landscape for moderate-to-severe asthma is rapidly evolving, with a focus on biologics and novel oral therapies.[10][11] this compound's oral administration and novel mechanism offer a potential alternative to injectable biologics and other oral agents in development.
| Drug (Class) | Mechanism of Action | Route | Phase (Asthma) | Key Efficacy Data (Phase 2/3) |
| This compound (FP-025) | Oral MMP-12 Inhibitor | Oral | Phase 2 | 26-29% reduction in Late Asthmatic Response (FEV1 AUC) vs. placebo.[6][8] |
| Rilzabrutinib | Oral Bruton's Tyrosine Kinase (BTK) Inhibitor | Oral | Phase 2 | 25-36% relative risk reduction in loss of asthma control (LOAC) events vs. placebo.[12][13] |
| Rademikibart | Anti-IL-4Rα Monoclonal Antibody | Injectable | Phase 2B | Significant and sustained improvement in prebronchodilator FEV1 at Week 12.[10] |
| Dupilumab | Anti-IL-4Rα Monoclonal Antibody | Injectable | Marketed | Reduces severe exacerbation rates and improves FEV1 in patients with Type 2 inflammation. |
| Mepolizumab/Reslizumab/Benralizumab | Anti-IL-5 or Anti-IL-5Rα Monoclonal Antibodies | Injectable | Marketed | Reduces severe exacerbation rates and blood eosinophils in patients with eosinophilic asthma. |
| Tezepelumab | Anti-TSLP Monoclonal Antibody | Injectable | Marketed | Reduces exacerbations in a broad population of severe asthma patients, irrespective of eosinophil levels. |
Discussion and Future Directions
The Phase 2a results for this compound are promising, highlighting a novel oral treatment mechanism for allergic asthma. The significant reduction in the late asthmatic response, a key feature of allergic asthma, suggests a potent anti-inflammatory effect in the airways.[5] The observed carry-over effect is particularly noteworthy, as it may indicate a disease-modifying potential that warrants further investigation.[6]
Compared to injectable biologics, which are mainstays for moderate-to-severe asthma, this compound offers the convenience of an oral formulation.[11] Its mechanism, targeting MMP-12, is distinct from current therapies focused on specific cytokines like IL-4, IL-13, IL-5, or TSLP.[10] This could provide a therapeutic option for patients who have a partial or inadequate response to existing biologics.
Foresee Pharmaceuticals is planning to advance the development of its MMP-12 inhibitor franchise, including this compound and a follow-on compound, linvemastat (FP-020), for various immune-fibrotic diseases, including cardiac sarcoidosis, severe asthma, and COPD.[1][14]
Conclusion
The Phase 2a clinical trial of this compound (FP-025) demonstrated a statistically significant and clinically meaningful attenuation of the late asthmatic response in patients with mild allergic asthma.[5][6] As a first-in-class oral MMP-12 inhibitor, its novel mechanism, favorable safety profile, and potential for long-term efficacy present a compelling case for further development.[5][6] If confirmed in larger Phase 3 trials, this compound could become a valuable oral treatment option in the management of allergic asthma and other inflammatory airway diseases.
References
- 1. foreseepharma.com [foreseepharma.com]
- 2. Foresee Pharmaceuticals Selected for Late-Breaking Oral Presentation on its this compound Phase 2 Study Results at the European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Efficacy of FP‐025: A novel matrix metalloproteinase‐12 (MMP‐12) inhibitor in murine allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 - BioSpace [biospace.com]
- 6. foreseepharma.com [foreseepharma.com]
- 7. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 8. atsjournals.org [atsjournals.org]
- 9. foreseepharma.com [foreseepharma.com]
- 10. atsjournals.org [atsjournals.org]
- 11. princetonmedicalinstitute.com [princetonmedicalinstitute.com]
- 12. Sanofi reports positive data from Phase II asthma treatment trial [clinicaltrialsarena.com]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. foreseepharma.com [foreseepharma.com]
A Comparative Pharmacokinetic Analysis of Aderamastat and Linvemastat: A Guide for Researchers
An in-depth comparison of two promising oral selective matrix metalloproteinase-12 (MMP-12) inhibitors, Aderamastat (FP-025) and Linvemastat (FP-020), for the treatment of inflammatory and fibrotic diseases.
This guide provides a comprehensive analysis of the pharmacokinetic profiles of this compound and its next-generation successor, Linvemastat, both developed by Foresee Pharmaceuticals. These orally administered small molecules are at the forefront of targeting MMP-12, a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic conditions, including asthma and inflammatory bowel disease (IBD). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview based on available clinical trial data.
Introduction to this compound and Linvemastat
This compound (FP-025) is a first-in-class, highly selective oral MMP-12 inhibitor that has demonstrated promising results in preclinical and clinical studies.[1] It has successfully completed a Phase 2 proof-of-concept study in patients with allergic asthma.[2] Building on the experience with this compound, Linvemastat (FP-020) was developed as a new-generation MMP-12 inhibitor.[3][4][5][6] Linvemastat is reported to exhibit greater potency and superior pharmacokinetic properties compared to this compound, positioning it as a potential best-in-class therapeutic.[5][6] Linvemastat has successfully completed a Phase 1 single and multiple ascending dose (SAD/MAD) clinical trial in healthy volunteers, with Phase 2 studies in asthma and IBD planned for 2025.[4][6]
Pharmacokinetic Profile Comparison
The following table summarizes the available pharmacokinetic parameters for this compound and Linvemastat based on data from their respective Phase 1 clinical trials in healthy volunteers. It is important to note that detailed quantitative pharmacokinetic data for Linvemastat have not yet been publicly disclosed.
| Pharmacokinetic Parameter | This compound (FP-025) | Linvemastat (FP-020) |
| Elimination Half-life (t½) | 6 - 8 hours[7] | Data not publicly available. Described as having "superior pharmacokinetic properties".[5][6] |
| Accumulation | Approximately 1.7-fold (in MAD study)[7] | Data not publicly available. |
| Effect of Food | Delayed rate of absorption, no effect on the extent of absorption.[7] | Data not publicly available. |
| Dose Proportionality | Exposure increased in a greater-than-dose-proportional manner at lower doses (≤100 mg) and less than proportionally at higher doses.[7] | Data not publicly available. |
| Cmax, Tmax, AUC | Specific quantitative data not publicly available. | Specific quantitative data not publicly available. |
Experimental Protocols
This compound Phase 1 Clinical Trial
The pharmacokinetic profile of this compound was evaluated in two randomized, double-blind, placebo-controlled studies in healthy subjects.[7]
-
Study I (Single Ascending Dose - SAD): This first-in-human study assessed the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound ranging from 50 mg to 800 mg. The study utilized two formulations: a neat active pharmaceutical ingredient (API) in a capsule and an amorphous solid dispersion (ASD) in a capsule.[7]
-
Study II (Multiple Ascending Dose - MAD): This study evaluated the safety, tolerability, and pharmacokinetics of multiple ascending oral doses of this compound. Doses of 100 mg, 200 mg, and 400 mg were administered twice daily for 8 days using the ASD-in-capsule formulation. This study also included an evaluation of the effect of food on the pharmacokinetics of this compound.[7]
Linvemastat Phase 1 Clinical Trial
The pharmacokinetic profile of Linvemastat was assessed in a randomized, double-blind, placebo-controlled, single-center Phase 1 clinical trial in healthy volunteers in Australia.[4][6]
-
Part 1 (Single Ascending Dose - SAD): This part of the study involved 40 subjects who were randomized to receive a single oral dose of Linvemastat or a placebo.[4]
-
Part 2 (Multiple Ascending Dose - MAD): In this part, 24 subjects were randomized to receive a once-daily oral dose of Linvemastat or a placebo for 10 days.[4]
Mechanism of Action: MMP-12 Inhibition
Both this compound and Linvemastat exert their therapeutic effects by selectively inhibiting matrix metalloproteinase-12 (MMP-12). MMP-12, also known as macrophage elastase, is a key enzyme secreted by macrophages and is involved in the breakdown of extracellular matrix components. In inflammatory diseases like asthma and IBD, MMP-12 plays a significant role in tissue remodeling, inflammation, and the recruitment of immune cells.[1][8][9]
The following diagram illustrates the putative signaling pathway of MMP-12 in the context of airway inflammation, a key process in asthma.
References
- 1. mdpi.com [mdpi.com]
- 2. Foresee Pharmaceuticals Presents Data From its this compound Program at The European Respiratory Society (ERS) International Congress 2023 [prnewswire.com]
- 3. Foresee Pharmaceuticals Announces Preliminary Results from a Phase 1 Clinical Trial, Highlighting Promising Safety, Tolerability and Pharmacokinetic Profile of Linvemastat (FP-020), a Novel and Selective MMP-12 Inhibitor. [prnewswire.com]
- 4. biopharmaboardroom.com [biopharmaboardroom.com]
- 5. Foresee's Linvemastat Shows Promising Safety Profile in Phase 1 Trial [trial.medpath.com]
- 6. Foresee Pharmaceuticals Reports Positive Phase 1 Results for Linvemastat (FP-020) [synapse.patsnap.com]
- 7. First-in-Man Safety, Tolerability, and Pharmacokinetics of a Novel and Highly Selective Inhibitor of Matrix Metalloproteinase-12, FP-025: Results from Two Randomized Studies in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
- 9. clinmedjournals.org [clinmedjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
